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Rhamnocitrin

Cat. No.: B192594
CAS No.: 569-92-6
M. Wt: 300.26 g/mol
InChI Key: MQSZRBPYXNEFHF-UHFFFAOYSA-N
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Description

Rhamnocitrin is a monomethoxyflavone that is the 7-methyl ether derivative of kaempferol. It has a role as a plant metabolite. It is a trihydroxyflavone, a member of flavonols and a monomethoxyflavone. It is functionally related to a kaempferol.
This compound has been reported in Populus szechuanica, Alpinia tonkinensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B192594 Rhamnocitrin CAS No. 569-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSZRBPYXNEFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942365
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-92-6, 20243-59-8
Record name Rhamnocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnocitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHAMNOCITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rhamnocitrin: A Technical Guide to its Natural Sources, Discovery, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnocitrin, a 7-O-methylated flavonol, is a naturally occurring flavonoid found in a variety of plant species. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, historical discovery, and the molecular pathways it modulates. Detailed experimental protocols for its extraction and isolation are provided, alongside quantitative data on its occurrence. Furthermore, this guide visualizes key signaling pathways influenced by this compound, offering a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

This compound (3,4',5-trihydroxy-7-methoxyflavone) is a monomethoxyflavone derived from the methylation of kaempferol at the 7-hydroxyl group.[1] As a member of the flavonol subclass of flavonoids, it shares a common 3-hydroxy-4-keto-2-phenyl-chromene backbone. Flavonoids, as a class of plant secondary metabolites, have garnered significant interest for their diverse pharmacological activities. This compound, in particular, has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a compound of interest for further investigation and potential therapeutic application.[2]

Discovery and Historical Context

The discovery of flavonoids dates back to the 1930s when Hungarian scientist Dr. Albert Szent-Györgyi identified a substance from citrus peel, which he initially named "vitamin P," that could reduce capillary permeability and fragility.[3][4] This substance was later identified as a mixture of flavonoids. While the specific discovery of this compound is not as prominently documented, the broader exploration of plant constituents led to the identification and characterization of numerous flavonoid structures, including kaempferol and its derivatives. This compound is structurally a 7-methyl ether of kaempferol.[1]

Natural Sources of this compound

This compound is distributed across various plant families. While quantitative data for this compound content is not extensively available for all sources, several plants have been identified as containing this flavonol.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Tetracera alnifoliaDilleniaceaeLeaves and Stem[5]
Prunus padus var. seoulensisRosaceaeLeaves[6]
Populus szechuanicaSalicaceaeNot specified[7]
Alpinia tonkinensisZingiberaceaeNot specified[7]
Rhamnus alaternusRhamnaceaeNot specified[8]
Rhamnus dispermaRhamnaceaeRoots
Syzygium aromaticum (Clove)MyrtaceaeFlower buds[9][10]
Melissa officinalis (Lemon Balm)LamiaceaeLeaves[9][10]

Note: The concentration of this compound can vary significantly based on the plant's growing conditions, harvesting time, and the specific part of the plant being analyzed.

Biosynthesis of this compound

This compound biosynthesis follows the general flavonoid pathway, starting from the amino acid phenylalanine. The final step in the formation of this compound is the O-methylation of kaempferol at the 7-hydroxyl position. This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs).

Rhamnocitrin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS This compound This compound Kaempferol->this compound Flavonoid 7-O-methyltransferase (OMT)

Biosynthesis of this compound from Phenylalanine.

Several flavonoid 7-O-methyltransferases have been identified and characterized from various plant species, and some have been shown to effectively catalyze the conversion of kaempferol to this compound.[3][11][12] For instance, a flavonoid O-methyltransferase from Perilla frutescens (PfOMT3) has been shown to regiospecifically transfer a methyl group to the 7-OH of flavonoids, including kaempferol, to produce this compound.[3]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from plant material typically involves extraction with a suitable solvent followed by chromatographic purification. Below are examples of protocols that can be adapted for the isolation of this compound.

General Extraction of Flavonoids from Plant Material

This protocol provides a general procedure for the extraction of flavonoids, which can be the first step in isolating this compound.

Materials:

  • Dried and powdered plant material

  • Methanol or ethanol (80-95%)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried and powdered plant material in 80-95% methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio is typically 10:1 (v/w).

  • Filter the extract through filter paper to remove solid plant material.

  • Repeat the extraction process with the plant residue to ensure complete extraction of flavonoids.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Isolation of this compound 3-Sulphate from Tetracera alnifolia[5]

This protocol details a specific method for isolating a sulfated derivative of this compound.

Materials:

  • Dried and powdered leaves and stem of Tetracera alnifolia (25 g)

  • Deionized water (300 mL)

  • Whatman No. 40 filter paper

  • Vacuum evaporator

Procedure:

  • Boil 25 g of the dried, powdered plant material in 300 mL of water for 30 minutes with shaking.[5]

  • Filter the resulting solution through Whatman No. 40 filter paper.[5]

  • Concentrate the filtrate to dryness under vacuum at 40°C to yield a crude extract rich in this compound 3-sulphate.[5]

  • Crystallize the pure this compound 3-sulphate from the crude extract in water. This method yielded approximately 250 mg of pure compound, which corresponds to a 1% w/w yield from the dried plant material.[5]

Chromatographic Purification of this compound (Aglycone)

The following is a general workflow for the purification of this compound from a crude flavonoid extract using column chromatography.

Rhamnocitrin_Purification Crude_Extract Crude Plant Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Elution with Solvent Gradient (e.g., Hexane-Ethyl Acetate) Column_Chromatography->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Further_Purification Further Purification (e.g., Sephadex LH-20 or Preparative HPLC) Pooling->Further_Purification Pure_this compound Pure this compound Further_Purification->Pure_this compound

General Workflow for this compound Purification.

Procedure:

  • Subject the crude extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or chloroform.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound (visualized under UV light and/or with a suitable staining reagent).

  • Combine the fractions rich in this compound and concentrate them.

  • For higher purity, the combined fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of this pathway.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Induces

This compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and apoptosis. This compound has been shown to modulate the activity of MAPKs such as ERK and p38.[13]

MAPK_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., MEKK) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound This compound This compound->MAPK Modulates Phosphorylation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Regulates

This compound modulates the MAPK signaling pathway.

Conclusion

This compound is a promising natural flavonol with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its natural sources, discovery, biosynthesis, and molecular mechanisms of action. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound. Future research should focus on expanding the quantitative analysis of this compound in a wider array of plant species, optimizing isolation protocols, and further elucidating its complex interactions with cellular signaling pathways to unlock its full therapeutic potential.

References

Rhamnocitrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 569-92-6

Chemical Synonyms: 7-O-Methylkaempferol, Kaempferol 7-methyl ether, 3,4',5-Trihydroxy-7-methoxyflavone, C.I. 75650[1][2]

This technical guide provides an in-depth overview of the flavonoid rhamnocitrin, tailored for researchers, scientists, and drug development professionals. It covers its chemical properties, quantitative biological data, key signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one[1]
Molecular Formula C₁₆H₁₂O₆[1]
Molecular Weight 300.26 g/mol [1]
Appearance Yellow powder[3]
Solubility Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][3]

Quantitative Biological Activity

This compound exhibits a range of biological activities, including antioxidant and anti-inflammatory effects. The following table summarizes key quantitative data on its bioactivity.

AssayTarget/EndpointTest SystemIC₅₀ (µM)Reference
AntioxidantDPPH radical scavengingChemical assay28.38 ± 3.07[2]
AntioxidantLDL Oxidation (malondialdehyde formation)Copper-induced human LDLPotent inhibition (specific IC₅₀ not provided)
AntioxidantLDL Oxidation (conjugated diene formation)Copper-induced human LDLPotent inhibition (specific IC₅₀ not provided)
Anti-inflammatoryNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesEffective inhibition (specific IC₅₀ not provided)
Anti-inflammatoryCD36 mRNA expressionoxLDL-stimulated THP-1 macrophagesSignificant reduction at 20 µM

Key Signaling Pathways

This compound modulates several key signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis.

MAPK Signaling Pathway

This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to a variety of stimuli. Specifically, it can attenuate the phosphorylation of p38 MAPK.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 phosphorylates Transcription_Factors Transcription Factors p38->Transcription_Factors activates This compound This compound This compound->p38 attenuates phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

This compound's effect on the p38 MAPK pathway.
STIM1/NFATc3 Signaling Pathway

This compound can modulate intracellular calcium signaling by affecting the STIM1-mediated store-operated calcium entry (SOCE), which in turn influences the activation of the transcription factor NFATc3.

STIM1_NFATc3_Pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Ca_Store Ca²⁺ Store Depletion STIM1 STIM1 ER_Ca_Store->STIM1 activates ORAI1 ORAI1 STIM1->ORAI1 interacts with Ca_Influx Ca²⁺ Influx (SOCE) ORAI1->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFATc3_P NFATc3-P Calcineurin->NFATc3_P dephosphorylates NFATc3 NFATc3 NFATc3_P->NFATc3 This compound This compound This compound->STIM1 modulates Gene_Expression Gene Expression NFATc3->Gene_Expression

This compound's modulation of the STIM1/NFATc3 pathway.
NF-κB and Nrf2/HO-1 Signaling Pathways

This compound exhibits anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways. It can inhibit the activation of NF-κB and promote the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like HO-1.

NFkB_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n This compound This compound This compound->IKK inhibits This compound->Keap1 disrupts interaction Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_n->Inflammatory_Genes ARE ARE Nrf2_n->ARE binds to HO1 HO-1 ARE->HO1

This compound's dual action on NF-κB and Nrf2/HO-1 pathways.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is adapted from studies evaluating the anti-inflammatory effects of flavonoids.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment:

  • Prepare various concentrations of this compound in DMEM.

  • Replace the culture medium with fresh medium containing the desired concentrations of this compound.

  • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor) should be included.

3. Measurement of Nitric Oxide:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

  • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Western Blot Analysis for MAPK Pathway Proteins

This protocol outlines the general steps for analyzing the phosphorylation status of MAPK proteins (e.g., p38, ERK, JNK) in response to this compound treatment.

1. Cell Lysis:

  • Culture and treat cells with this compound and/or a stimulant (e.g., LPS) as described previously.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., anti-phospho-p38, anti-p38) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.

Measurement of Intracellular Calcium Concentration

This protocol describes a method to measure changes in intracellular calcium levels using a fluorescent calcium indicator like Fura-2 AM.

1. Cell Preparation and Dye Loading:

  • Seed cells on glass coverslips in a suitable culture dish and allow them to adhere.

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in the salt solution for 30-60 minutes at 37°C in the dark. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

  • Wash the cells with the salt solution to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.

2. Calcium Imaging:

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission fluorescence at 510 nm.

  • Establish a stable baseline fluorescence ratio (F340/F380).

3. Stimulation and Data Acquisition:

  • Perfuse the cells with a solution containing this compound for a defined period.

  • Subsequently, stimulate the cells with an agonist that induces calcium release or influx (e.g., thapsigargin to deplete ER stores, or an appropriate receptor agonist).

  • Continuously record the fluorescence intensity at both excitation wavelengths.

4. Data Analysis:

  • Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration.

  • The Grynkiewicz equation can be used to convert the fluorescence ratios to absolute calcium concentrations, although often the change in the ratio itself is reported as a measure of the calcium response.

This guide provides a comprehensive starting point for researchers interested in the multifaceted biological activities of this compound. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of further investigations into its therapeutic potential.

References

A Comprehensive Review of the Biological Activities of Rhamnocitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnocitrin, a naturally occurring O-methylated flavonol, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of kaempferol, this phytochemical, found in various medicinal plants, exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antiviral, neuroprotective, and antioxidant properties. This technical guide provides an in-depth review of the current state of research on this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation and potential therapeutic applications of this promising natural compound.

Introduction

This compound, chemically known as 7-O-methylkaempferol, is a flavonoid that has been isolated from various plant sources. Flavonoids are a class of polyphenolic compounds widely recognized for their health-promoting benefits[1]. The unique structural characteristics of this compound contribute to its diverse biological functions, making it a subject of intensive research. This guide will systematically explore the key biological activities of this compound, presenting the available quantitative data and the experimental protocols used to elucidate these effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins[1]. By inhibiting the activation of NF-κB and the phosphorylation of MAPK pathway components like p38 and JNK, this compound effectively downregulates the production of these inflammatory molecules.

Quantitative Data

The following table summarizes the quantitative data on the anti-inflammatory activity of this compound.

AssayCell LineInhibitorIC50 ValueReference
Nitric Oxide (NO) ProductionRAW 264.7 macrophagesThis compoundInhibition observed[1]

Note: Specific IC50 values for this compound's inhibition of nitric oxide production in RAW 264.7 cells were not consistently available in the searched literature. However, studies on similar flavonoids like luteolin have reported IC50 values in the range of 17.1 µM to 27 µM for NO inhibition in the same cell line[2][3].

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Data Analysis: Determine the IC50 value of this compound for NO production inhibition.

Signaling Pathway Visualization

Rhamnocitrin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation This compound This compound This compound->IKK This compound->p38 This compound->JNK This compound->NFκB_n Inhibits Nuclear Translocation iNOS iNOS NO NO iNOS->NO COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Gene Pro-inflammatory Gene Expression NFκB_n->Gene Gene->iNOS Gene->COX2

Caption: this compound's anti-inflammatory mechanism.

Anticancer Activity

This compound has been shown to possess anticancer properties against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) through the activation of caspase cascades and to arrest the cell cycle at different phases. It also modulates signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Quantitative Data

The following table summarizes the available quantitative data on the anticancer activity of this compound and related flavonoids.

Cell LineCompoundIC50 Value (µM)Reference
HeLa (Cervical Cancer)Quercetin~86.6 (29.49 µg/ml)[4]
MCF-7 (Breast Cancer)Quercetin37[5]
HepG2 (Liver Cancer)Data not available-
A549 (Lung Cancer)Data not available-
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of this compound.

Signaling Pathway Visualization

Rhamnocitrin_Anticancer_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ↑ ROS This compound->ROS Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates PI3K PI3K This compound->PI3K Mito Mitochondrial Membrane Potential (↓) ROS->Mito Bax->Mito Bcl2->Mito CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Mito->CytochromeC Release

Caption: this compound's anticancer signaling pathways.

Antiviral Activity

This compound has shown promising antiviral activity, particularly against influenza viruses.

Mechanism of Action

Recent studies have revealed that this compound exerts its antiviral effects against influenza virus by inhibiting the cGAS-STING signaling pathway. This pathway is a key component of the innate immune system that detects viral DNA and triggers an antiviral response. By inhibiting this pathway, this compound reduces the production of type I interferons and pro-inflammatory cytokines, thereby mitigating the virus-induced inflammatory damage[6][7][8].

Quantitative Data

The following table presents quantitative data on the antiviral activity of this compound.

Virus StrainCell LineInhibitorIC50 ValueReference
Influenza A/Aichi/2/1968 (H3N2)MDCK, A549This compoundAntiviral effect observed[6][8]

Note: While the study demonstrated a clear antiviral effect, a specific IC50 value was not explicitly stated in the abstract.

Experimental Protocol: Plaque Reduction Assay

This protocol details the plaque reduction assay used to evaluate the antiviral activity of this compound against influenza virus.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 6-well plate and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence or absence of various concentrations of this compound for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cells with a medium containing 0.7% agarose and trypsin.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction and determine the IC50 value of this compound.

Signaling Pathway Visualization

Rhamnocitrin_Antiviral_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_DNA Viral DNA cGAS cGAS Viral_DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P This compound This compound This compound->cGAS This compound->STING Gene Type I IFN & Pro-inflammatory Cytokine Genes IRF3_P->Gene Translocation

Caption: this compound's antiviral mechanism via cGAS-STING.

Neuroprotective Activity

This compound has shown potential as a neuroprotective agent, offering protection against neuronal damage and cell death.

Mechanism of Action

The neuroprotective effects of this compound are linked to its antioxidant properties and its ability to modulate signaling pathways involved in neuronal survival and apoptosis. It can protect neurons from oxidative stress-induced damage and inhibit pro-apoptotic pathways.

Quantitative Data

Direct quantitative data for the neuroprotective effects of this compound is limited. However, studies on related flavonoids provide insights into their potential efficacy.

AssayCell LineCompoundEC50 ValueReference
Glutamate-induced excitotoxicityHT22Data not available-

Note: While the neuroprotective effects of flavonoids are widely studied, specific EC50 values for this compound in neuroprotection assays were not found in the initial searches.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of this compound against a neurotoxin in the human neuroblastoma SH-SY5Y cell line.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.

  • Treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine, rotenone, or amyloid-beta) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer activity section.

  • Apoptosis Assessment: Analyze apoptosis by staining with Annexin V-FITC and propidium iodide, followed by flow cytometry.

  • Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis and cell survival pathways (e.g., caspases, Bcl-2 family proteins).

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.

Mechanism of Action

The antioxidant activity of this compound is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the radical chain reactions.

Quantitative Data

The following table summarizes the quantitative data on the antioxidant activity of this compound.

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging~25[1]
DPPH Radical Scavenging28.38 ± 3.07[9][10]
ABTS Radical ScavengingData not available
ORACData not available
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure the radical scavenging activity of this compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a multifaceted flavonoid with a wide range of promising biological activities. Its anti-inflammatory, anticancer, antiviral, neuroprotective, and antioxidant properties, supported by growing in vitro and in vivo evidence, highlight its potential as a lead compound for the development of novel therapeutics. The detailed mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB, MAPK, and cGAS-STING, provide a solid foundation for further research. While more extensive quantitative data, especially from clinical trials, are needed to fully establish its therapeutic efficacy and safety profile, the existing body of evidence strongly suggests that this compound is a valuable natural product worthy of continued investigation by the scientific and drug development communities. This guide serves as a comprehensive starting point for researchers aiming to unlock the full therapeutic potential of this compound.

References

The Role of Rhamnocitrin as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnocitrin, a naturally occurring O-methylated flavonol, is a plant secondary metabolite found in various medicinal plants. As a 7-O-methyl ether derivative of kaempferol, it exhibits a wide spectrum of pharmacological activities, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis, chemical properties, and multifaceted biological roles of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and application. Furthermore, this guide illustrates the molecular mechanisms of this compound's action through detailed signaling pathway diagrams.

Introduction

Flavonoids, a diverse group of polyphenolic compounds, are widely distributed in the plant kingdom and are recognized for their beneficial health effects.[1] this compound (3,4′,5-trihydroxy-7-methoxyflavone) is a prominent member of the flavonol subclass, structurally characterized by the methylation of the hydroxyl group at the C7 position of the kaempferol backbone.[2] This structural modification influences its bioavailability and metabolic stability, often enhancing its therapeutic potential compared to its parent compound.[3]

This compound has been isolated from various plant species, including Prunus, Alpinia, and Populus species.[2] Its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral effects, have been demonstrated in numerous preclinical studies.[4] This guide aims to provide a detailed technical overview of this compound, consolidating current knowledge to support its exploration as a potential therapeutic agent.

Biosynthesis and Chemical Properties

Biosynthesis of this compound

This compound biosynthesis in plants originates from the general flavonoid pathway, which is an extension of the phenylpropanoid pathway. The immediate precursor of this compound is kaempferol. The final step in the biosynthesis of this compound involves the specific methylation of the 7-hydroxyl group of kaempferol. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine-dependent O-methyltransferase (OMT), specifically a flavonoid 7-O-methyltransferase.[5][6]

This compound Biosynthesis Phenylalanine Phenylalanine Naringenin_Chalcone Naringenin Chalcone Phenylalanine->Naringenin_Chalcone Phenylpropanoid Pathway Naringenin Naringenin Naringenin_Chalcone->Naringenin Chalcone Isomerase (CHI) Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Flavanone 3-hydroxylase (F3H) Kaempferol Kaempferol Dihydrokaempferol->Kaempferol Flavonol Synthase (FLS) This compound This compound Kaempferol->this compound Flavonoid 7-O-methyltransferase (S-adenosyl-L-methionine)

Figure 1: Biosynthesis pathway of this compound from Phenylalanine.
Chemical Properties

PropertyValue
IUPAC Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[2]
Synonyms 7-Methylkaempferol, 7-O-Methylkaempferol[2]
Molecular Formula C₁₆H₁₂O₆[2]
Molecular Weight 300.26 g/mol [2]
Appearance Yellow crystalline solid
Solubility Slightly soluble in water; soluble in methanol, ethanol, DMSO, and other organic solvents.[7]
CAS Number 569-92-6[5]

Biological Activities and Mechanisms of Action

This compound exhibits a wide array of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in structured tables for easy comparison.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Quantitative Data for Anti-inflammatory Activity

AssayCell Line/ModelIC₅₀/EffectReference
Nitric Oxide (NO) ProductionRAW 264.7 macrophagesIC₅₀: ~25-50 µM (estimated)[7]
TNF-α ProductionMouse Peritoneal MacrophagesInhibition at 25-100 µg/ml[7]
IL-6 ProductionMouse Peritoneal MacrophagesInhibition at 25-100 µg/ml[7]

Signaling Pathways Involved in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: this compound has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.[8]

NF-kB Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Pro_inflammatory_genes activates transcription This compound This compound This compound->IKK inhibits

Figure 2: this compound's inhibition of the NF-κB signaling pathway.
  • MAPK Pathway: this compound has been observed to attenuate the phosphorylation of p38 MAPK.[1] It also stimulates a transient activation of the ERK cascade.[1] The differential regulation of MAPK components contributes to its overall anti-inflammatory and cytoprotective effects.

MAPK Pathway Modulation by this compound Stress_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stress_Stimuli->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 activates ERK ERK Upstream_Kinases->ERK activates JNK JNK Upstream_Kinases->JNK activates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates ERK->Transcription_Factors activates JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK transiently activates

Figure 3: Modulation of the MAPK signaling pathway by this compound.
Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is attributed to its flavonoid structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data for Antioxidant Activity

AssayIC₅₀Reference
DPPH Radical Scavenging28.38 ± 3.07 µM[1]

Signaling Pathways Involved in Antioxidant Action

This compound enhances the cellular antioxidant defense system, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

  • Nrf2/ARE Pathway: this compound promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).[1][9]

Nrf2 Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitin Ubiquitin Nrf2->Ubiquitin ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Proteasome Proteasome Ubiquitin->Proteasome degradation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

Figure 4: this compound-mediated activation of the Nrf2/ARE pathway.
Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data for Anticancer Activity

Cell LineCancer TypeIC₅₀Reference
HTB-26Breast Cancer10-50 µM[8]
PC-3Pancreatic Cancer10-50 µM[8]
HepG2Hepatocellular Carcinoma10-50 µM[8]
HCT116Colon Cancer22.4 µM[8]
Neuroprotective Effects

This compound exhibits neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. It has been shown to protect PC12 cells from oxidative damage-induced apoptosis.[1] The underlying mechanisms involve the induction of antioxidant enzymes and modulation of MAPK signaling.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. It has been shown to inhibit the replication of the influenza A/Aichi/2/1968 (H3N2) virus in MDCK and A549 cells.[4]

Quantitative Data for Antiviral Activity

Virus StrainCell LineEC₅₀/IC₅₀Reference
Influenza A (H3N2)MDCKIC₅₀ = 2.322 µM[10]

Signaling Pathways Involved in Antiviral Action

This compound's antiviral activity against influenza virus is mediated, at least in part, by the inhibition of the cGAS-STING signaling pathway.

  • cGAS-STING Pathway: this compound has been found to inhibit the activation of the cGAS-STING pathway, leading to a reduction in the production of type I interferons and proinflammatory cytokines during viral infection.[4][11]

cGAS-STING Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm Viral_DNA Viral dsDNA cGAS cGAS Viral_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p Type_I_IFN Type I Interferons IRF3_p->Type_I_IFN induces transcription This compound This compound This compound->cGAS inhibits This compound->STING inhibits

Figure 5: Inhibition of the cGAS-STING pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Workflow ```dot digraph "DPPH Assay Workflow" { graph [rankdir="LR"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Prepare this compound solutions\n(various concentrations)", shape=ellipse]; step1 [label="Add DPPH solution\nto each concentration"]; step2 [label="Incubate in the dark\n(30 minutes)"]; step3 [label="Measure absorbance\nat 517 nm"]; end [label="Calculate % inhibition\nand IC₅₀ value", shape=ellipse];

start -> step1 -> step2 -> step3 -> end; }

Figure 7: Workflow for the Nitric Oxide inhibition assay.

Methodology

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubate the plate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is prepared to quantify the amount of nitrite in the samples.

  • The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow

MTT Assay Workflow start Seed cancer cells in a 96-well plate step1 Treat cells with This compound (various conc.) start->step1 step2 Incubate for 24-72 hours step1->step2 step3 Add MTT reagent step2->step3 step4 Incubate for 2-4 hours step3->step4 step5 Add solubilization solution (e.g., DMSO) step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate % cell viability and IC₅₀ value step6->end

Figure 8: Workflow for the MTT cytotoxicity assay.

Methodology

  • Seed the desired cancer cell line in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, is determined from the dose-response curve. [12]

Conclusion

This compound, a naturally occurring O-methylated flavonol, stands out as a promising plant metabolite with a remarkable range of biological activities. Its demonstrated efficacy in modulating key signaling pathways involved in inflammation, oxidative stress, cancer, and viral infections underscores its potential for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound. Future research should focus on in-vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate the preclinical promise of this compound into clinical applications.

References

Rhamnocitrin: An In-depth Technical Guide on its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rhamnocitrin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory activities.[1][2] As a derivative of kaempferol, this flavonoid demonstrates a wide range of pharmacological effects, positioning it as a promising candidate for therapeutic development.[2] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, natural product chemistry, and drug discovery.

Antioxidant Properties of this compound

This compound exerts its antioxidant effects through multiple mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.[2][3] These properties are crucial in mitigating the oxidative stress implicated in a variety of pathological conditions.[3]

Free Radical Scavenging Activity

This compound has demonstrated significant efficacy in neutralizing harmful free radicals. Its activity is often quantified using standard in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.

Table 1: Quantitative Antioxidant Activity of this compound

Assay IC50 Value (µM) Comments Reference

| DPPH Radical Scavenging | 28.38 ± 3.07 | Activity is comparable to the related flavonoid, Kaempferol (IC50 26.10 ± 1.33 µM). |[4] |

Modulation of Antioxidant Signaling Pathways: The Nrf2 Pathway

Beyond direct scavenging, this compound can augment the cellular antioxidant defense capacity by upregulating key signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of endogenous antioxidant systems.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8] this compound, along with similar flavonoids, is known to induce HO-1 gene expression, indicating its role in activating this protective pathway.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome sMaf sMaf Nrf2_n->sMaf Forms Heterodimer ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB_p65 IκB-p65/p50 (Inactive NF-κB) IKK->IkB_p65 Phosphorylates IκB p_IkB P-IκB IkB_p65->p_IkB p65_p50 p65/p50 (Active NF-κB) IkB_p65->p65_p50 Releases Proteasome Proteasomal Degradation p_IkB->Proteasome Degradation p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation DNA DNA p65_p50_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Initiates Transcription MAPK_Pathway cluster_MAPK MAPK Cascades LPS Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK Activates This compound This compound p38 p38 This compound->p38 Inhibits Phosphorylation MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors Activate JNK->Transcription_Factors Activate ERK1_2->Transcription_Factors Activate Inflammation Inflammatory Response (Cytokines, iNOS, COX-2) Transcription_Factors->Inflammation Upregulates Antioxidant_Assay_Workflow start Start reagents Prepare Reagents (this compound dilutions, DPPH solution) start->reagents plate_prep Add this compound and DPPH to 96-well plate reagents->plate_prep incubation Incubate in Dark (30 min at RT) plate_prep->incubation measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end Anti_Inflammatory_Workflow cluster_analysis Endpoint Analysis start Start seed_cells Seed RAW 264.7 Cells and Incubate Overnight start->seed_cells pretreat Pre-treat with this compound (1-2 hours) seed_cells->pretreat stimulate Stimulate with LPS (e.g., 24 hours) pretreat->stimulate collect Collect Supernatant and/or Lyse Cells stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa wb_qpcr Western Blot / RT-qPCR (iNOS, COX-2) collect->wb_qpcr end End griess->end elisa->end wb_qpcr->end

References

Preliminary Investigation into Rhamnocitrin's Neuroprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research into the neuroprotective effects of Rhamnocitrin, a naturally occurring flavonoid. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurodegenerative diseases. This document summarizes key findings, details experimental methodologies, and visualizes the molecular pathways implicated in this compound's neuroprotective action.

Introduction

This compound, a 7-O-methylated derivative of kaempferol, is a flavonoid found in various medicinal plants. Emerging scientific evidence suggests that this compound possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] These characteristics make it a promising candidate for further investigation as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, which are often characterized by oxidative stress and neuroinflammation.[3][4] This guide synthesizes the current understanding of this compound's neuroprotective potential, with a focus on its mechanisms of action and the experimental models used to elucidate them.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound and its structural relatives, such as Rhamnetin, are believed to be multifactorial, primarily revolving around the mitigation of oxidative stress and the suppression of inflammatory pathways within the central nervous system.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[5][6] this compound, like other flavonoids, is a potent scavenger of free radicals. Its antioxidant properties are attributed to its chemical structure, which enables it to donate hydrogen atoms and stabilize radical species.

Anti-inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, is another critical factor in the progression of neurodegenerative pathologies.[7][8] this compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies on related flavonoids suggest that these effects include the inhibition of pro-inflammatory cytokine production and the regulation of enzymes involved in the inflammatory cascade.[7][9]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] In the context of neuroinflammation, the activation of NF-κB in microglia leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. Rhamnetin, a closely related flavonoid, has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory\nStimuli (LPS)->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory\nGenes Induces Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[9] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). A study on a rhamnoside derivative demonstrated its ability to activate Nrf2 signaling, suggesting a key mechanism for its neuroprotective effects.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->ROS Scavenges ARE ARE Nrf2_n->ARE Binds to Antioxidant\nGenes (HO-1) Antioxidant Genes (HO-1) ARE->Antioxidant\nGenes (HO-1) Induces Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Models and Protocols

The investigation of this compound's neuroprotective effects has utilized various in vitro and in vivo models. The following sections detail the methodologies commonly employed in these studies.

In Vitro Models
  • Cell Lines:

    • HT22 Cells: A murine hippocampal neuronal cell line, is frequently used to model glutamate-induced oxidative stress and excitotoxicity.[2]

    • SH-SY5Y Cells: A human neuroblastoma cell line, is often used to study neurotoxicity and neuroprotective mechanisms in models of Parkinson's disease.[10]

    • BV2 and HMC3 Cells: Murine and human microglial cell lines, respectively, are used to investigate neuroinflammation and the anti-inflammatory effects of compounds.[9]

    • Rat Brain Astrocytes (RBA-1): Primary or immortalized astrocytes are used to study the role of glial cells in neuroinflammation.[1]

Experimental Protocols

A generalized workflow for in vitro neuroprotection assays is outlined below.

Experimental_Workflow cluster_workflow In Vitro Neuroprotection Assay Workflow cluster_assays Endpoint Assays A Cell Seeding (e.g., HT22, SH-SY5Y) B Pre-treatment with This compound (Various Concentrations) A->B C Induction of Neurotoxicity (e.g., Glutamate, LPS, Aβ) B->C D Incubation (Specific Duration) C->D E Assessment of Neuroprotective Effects D->E F Cell Viability (MTT, LDH) E->F G Oxidative Stress (ROS, MDA, GSH) E->G H Inflammatory Markers (NO, TNF-α, IL-1β) E->H I Protein Expression (Western Blot) E->I

Caption: A generalized experimental workflow for in vitro studies.

  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

      • Seed cells in a 96-well plate and allow them to adhere.

      • Pre-treat cells with varying concentrations of this compound for a specified time.

      • Introduce the neurotoxic agent (e.g., glutamate, H₂O₂).

      • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

      • Incubate to allow for the formation of formazan crystals by viable cells.

      • Solubilize the formazan crystals with a solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[3]

  • Measurement of Oxidative Stress Markers:

    • Reactive Oxygen Species (ROS) Detection:

      • Use fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).

      • After treatment with this compound and the neurotoxin, incubate the cells with the probe.

      • Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence microplate reader or flow cytometer.

    • Lipid Peroxidation (Malondialdehyde - MDA) Assay:

      • Measure the levels of MDA, a product of lipid peroxidation, in cell lysates or tissue homogenates.

      • Use a commercial kit based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

      • Measure the absorbance at the appropriate wavelength.[11]

    • Glutathione (GSH) Assay:

      • Measure the levels of reduced glutathione (GSH), a major intracellular antioxidant.

      • Use a commercial kit that employs a colorimetric or fluorometric method to quantify GSH levels in cell lysates.[11]

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO) Assay (Griess Reagent):

      • Collect the cell culture supernatant after treatment.

      • Mix the supernatant with Griess reagent.

      • Measure the absorbance at approximately 540 nm to determine the nitrite concentration, which reflects NO production.[12]

    • Enzyme-Linked Immunosorbent Assay (ELISA):

      • Use specific ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cell culture supernatants or tissue homogenates.[9]

  • Western Blot Analysis:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[2][13]

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary studies on this compound and related flavonoids, demonstrating their neuroprotective potential.

Table 1: Effects on Cell Viability

CompoundCell LineNeurotoxinConcentration% Increase in Cell ViabilityReference
RhamnetinRBA-1Bradykinin1-10 µMConcentration-dependent inhibition of BK-induced cytotoxicity[1]
PL201 (rhamnoside)BV2, HMC3LPS, Aβ10-300 µMNo significant cytotoxicity at tested concentrations[9]
Berberine (related alkaloid)SH-SY5YH₂O₂1.5-3.0 µg/ml287-344%[10]

Table 2: Modulation of Inflammatory Markers

CompoundCell LineStimulantConcentrationMeasured Marker% InhibitionReference
RhamnetinRBA-1Bradykinin10 µMMMP-9 expressionSignificant[1]
PL201 (rhamnoside)BV2LPS30-100 µMIL-6, TNFα, MCP-1, IL-1β, iNOS, COX-2Significant, dose-dependent[9]
Rhein (related compound)BV2LPS10-50 µMNO productionSignificant[12]

Table 3: Impact on Oxidative Stress Markers

CompoundModelOxidative StressorConcentrationMeasured MarkerEffectReference
RhamnetinRBA-1Bradykinin10 µMROS productionSignificant Inhibition[1]
QuercetinRat BrainIron Oxide Nanoparticles100 mg/kgMDASignificant Decrease[11]
QuercetinRat BrainIron Oxide Nanoparticles100 mg/kgGSHSignificant Increase[11]

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound is a promising natural compound with significant neuroprotective properties. Its ability to mitigate oxidative stress and neuroinflammation through the modulation of key signaling pathways like NF-κB and Nrf2 highlights its therapeutic potential for neurodegenerative diseases.

Future research should focus on:

  • In-depth in vivo studies: To evaluate the efficacy of this compound in animal models of neurodegenerative diseases, assessing cognitive and motor functions.

  • Bioavailability and Blood-Brain Barrier Permeability: To determine the extent to which this compound and its metabolites can reach the central nervous system.

  • Structure-Activity Relationship Studies: To identify more potent and specific derivatives of this compound.

  • Elucidation of Additional Molecular Targets: To gain a more comprehensive understanding of its mechanisms of action.

This technical guide provides a solid foundation for researchers to build upon in the quest to develop novel and effective therapies for debilitating neurodegenerative disorders.

References

Methodological & Application

Application Note & Protocol: High-Yield Extraction of Rhamnocitrin from Astragalus complanatus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astragalus complanatus, a key herb in traditional medicine, is a rich source of bioactive flavonoids, with rhamnocitrin being a compound of significant interest for its potential therapeutic properties. This document provides a detailed, step-by-step protocol for the efficient extraction and purification of this compound from the seeds of Astragalus complanatus. The outlined procedures are based on established methodologies for flavonoid extraction from Astragalus species, optimized for high-yield and purity of the target compound, this compound.

Materials and Reagents
  • Plant Material: Dried seeds of Astragalus complanatus

  • Solvents:

    • Ethanol (95%, analytical grade)

    • Methanol (HPLC grade)

    • Chloroform (analytical grade)

    • Ethyl acetate (analytical grade)

    • n-Hexane (analytical grade)

    • Deionized water

  • Chromatography:

    • Silica gel (100-200 mesh) for column chromatography

    • Semi-preparative HPLC system

    • C18 column

  • General Lab Equipment:

    • Grinder or mill

    • Soxhlet extractor or round-bottom flask with reflux condenser

    • Heating mantle

    • Rotary evaporator

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • Glass columns for chromatography

    • Beakers, flasks, and other standard glassware

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

Experimental Protocols

Part 1: Extraction of Total Flavonoids

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining a crude flavonoid-rich extract from Astragalus complanatus seeds.

1.1. Sample Preparation:

  • Select high-quality, dried seeds of Astragalus complanatus.

  • Grind the seeds into a fine powder (approximately 100 mesh) to increase the surface area for extraction.

  • Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

1.2. Ultrasound-Assisted Extraction:

  • Weigh 10 g of the dried Astragalus complanatus seed powder and place it into a 500 mL Erlenmeyer flask.

  • Add 260 mL of 95% ethanol to the flask, achieving a solvent-to-sample ratio of 26:1 (mL:g).

  • Place the flask in an ultrasonic bath.

  • Set the extraction temperature to 52°C and the duration to 34 minutes.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Part 2: Purification of this compound

This section details the purification of this compound from the crude flavonoid extract using column chromatography followed by semi-preparative HPLC.

2.1. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Perform successive liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.[1]

2.2. Silica Gel Column Chromatography:

  • Prepare a silica gel column (100-200 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol.[1]

  • Load the concentrated ethyl acetate fraction onto the column.

  • Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).[1]

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Combine the this compound-rich fractions and concentrate them using a rotary evaporator.

2.3. Semi-Preparative HPLC:

  • Further purify the this compound-containing fraction using a semi-preparative HPLC system with a C18 column.

  • A typical mobile phase could be a gradient of methanol and water.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or 365 nm) to detect the peak corresponding to this compound.

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Part 3: Quantification of this compound

The concentration of this compound in the extracts can be determined using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2]

3.1. Sample and Standard Preparation:

  • Prepare a stock solution of a this compound standard of known concentration in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a known amount of the purified extract in methanol and filtering it through a 0.22 µm syringe filter.[2]

3.2. UHPLC-MS/MS Conditions:

  • Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Mass Spectrometry: Operated in a suitable mode (e.g., multiple reaction monitoring) for the specific detection of this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Astragalus Species.

Extraction MethodSpeciesSolventTemperature (°C)TimeSolvent:Material RatioYieldReference
Alcohol RefluxA. mongholicus90% Ethanol752.5 h20:1 (mL/g)0.934 mg/g[4][5]
Microwave-AssistedA. membranaceus95% Ethanol9020 min15:1 (g/mL)0.489%[4]
Ultrasound-AssistedSemen astragali complanatiNot specified5234 min26:1 (mL/g)7.08% (total flavonoids)

Visualizations

Experimental Workflow

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Dried Astragalus complanatus Seeds grinding Grinding (100 mesh) start->grinding uae Ultrasound-Assisted Extraction (95% Ethanol, 52°C, 34 min) grinding->uae filtration Filtration uae->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Ethyl Acetate Fraction) concentration1->partitioning column_chrom Silica Gel Column Chromatography (Chloroform-Methanol Gradient) partitioning->column_chrom hplc Semi-Preparative HPLC column_chrom->hplc final_product Purified this compound hplc->final_product quantification Quantification (UHPLC-MS/MS) final_product->quantification

Caption: Workflow for the extraction and purification of this compound.

This protocol provides a comprehensive framework for the extraction and purification of this compound from Astragalus complanatus. Researchers may need to further optimize certain parameters based on the specific characteristics of their plant material and available equipment.

References

Application Notes and Protocols for the Chemical Synthesis and Purification of Rhamnocitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis and purification of Rhamnocitrin (7-O-methylkaempferol), a flavonoid with significant antioxidant, anti-inflammatory, and potential therapeutic properties. The information is intended to guide researchers in obtaining high-purity this compound for in vitro and in vivo studies.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be efficiently achieved through the selective 7-O-methylation of its precursor, kaempferol. The reactivity of the hydroxyl groups on the kaempferol scaffold generally follows the order 7-OH > 4'-OH > 3-OH >> 5-OH, allowing for regioselective methylation at the 7-position under controlled conditions.

Protocol: Selective 7-O-methylation of Kaempferol

This protocol is adapted from a strategy involving the direct methylation of kaempferol.

Materials:

  • Kaempferol

  • Dimethyl sulfate (DMS)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve kaempferol (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 20 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: Slowly add dimethyl sulfate (1 equivalent) dropwise to the stirring suspension.

  • Allow the reaction to proceed at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, filter the mixture to remove potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • To the residue, add water and acidify with dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by silica gel column chromatography.

  • Elute the column with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing this compound (as identified by TLC).

  • Combine the pure fractions and evaporate the solvent to yield this compound as a yellow solid.

PrecursorReagentsSolventReaction TimeOverall Yield
KaempferolDimethyl sulfate, K₂CO₃Acetone12 hours51-77%

Purification of this compound from Natural Sources

This compound can be isolated from various plant sources. The following protocol outlines a general procedure for its extraction and purification.

Protocol: Isolation and Purification from Plant Material

Materials:

  • Dried and powdered plant material (e.g., Tetracera alnifolia leaves and stem)[1]

  • Methanol or Ethanol (80%)

  • Water

  • Whatman No. 40 filter paper[1]

  • Silica gel or Sephadex LH-20 for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Extraction:

    • For aqueous extraction, boil the dried, powdered plant material (e.g., 25 g) in water (300 mL) for 30 minutes with shaking.[1]

    • Alternatively, perform maceration or soxhlet extraction with 80% methanol.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 40 filter paper.[1]

    • Concentrate the filtrate under vacuum at 40°C until dryness to obtain the crude extract.[1]

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Apply the dissolved extract to a silica gel or Sephadex LH-20 column.

    • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate and methanol).

    • Monitor the fractions using TLC, visualizing with UV light or a suitable staining reagent.

  • Crystallization:

    • Combine the fractions containing pure this compound and concentrate under reduced pressure.

    • Recrystallize the obtained solid from a suitable solvent (e.g., water or methanol/water mixture) to yield pure this compound.[1]

Purification MethodStarting MaterialYieldPurity
CrystallizationCrude aqueous extract of Tetracera alnifolia1% w/w (of this compound 3-sulphate)Confirmed by TLC and HPLC
Column Chromatography (Macroporous Resin)Crude Plant Extract~4.76-fold increase in total flavonoid contentNot specified
Preparative RP-HPLCCrude Plant ExtractNot specified>95% (typical for this method)

In Vitro Biological Activity of this compound

This compound exhibits cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma~22.4
HTB-26Breast Cancer10-50
PC-3Pancreatic Cancer10-50
HepG2Hepatocellular Carcinoma10-50
A549Lung CancerModerately active (for related extracts)

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and fibrosis, including the PPARγ/NF-κB/TGF-β1/Smad2/3 pathway.

Diagram: this compound's Effect on the PPARγ/NF-κB/TGF-β1 Signaling Pathway

Rhamnocitrin_Signaling This compound This compound PPARg PPARγ This compound->PPARg Activates NFkB NF-κB (p65) This compound->NFkB Inhibits PPARg->NFkB Inhibits TGFb1 TGF-β1 NFkB->TGFb1 Promotes Smad23 Smad2/3 TGFb1->Smad23 Activates Fibrosis Fibrosis Smad23->Fibrosis Promotes Experimental_Workflow start Treat Cells with this compound cck8 Cell Viability Assay (CCK-8) start->cck8 western Protein Expression Analysis (Western Blot) start->western coip Protein-Protein Interaction (Co-IP) start->coip data Data Analysis cck8->data western->data coip->data

References

Sourcing Rhamnocitrin analytical standards and reference materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sourcing and utilization of rhamnocitrin analytical standards and reference materials. This compound, a naturally occurring O-methylated flavonol, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-atherosclerotic properties. These notes offer a comprehensive guide for researchers engaged in the analysis, characterization, and preclinical evaluation of this promising compound.

Sourcing this compound Analytical Standards

High-purity this compound is essential for accurate and reproducible experimental results. Several reputable suppliers offer analytical standards and reference materials. When selecting a supplier, it is crucial to consider the purity, certification, and available documentation, such as a Certificate of Analysis (CoA).

Table 1: Suppliers of this compound Analytical Standards

SupplierProduct NamePurityAvailable FormatsKey Features
PhytoLab This compound phyproof® Reference Substance≥95.0% (HPLC)[1]Neat solidPrimary reference standard with certified absolute purity.[1][2]
Sigma-Aldrich This compound phyproof® Reference Substance≥95.0% (HPLC)[1]Neat solidProduced by PhytoLab, primary reference standard.[1]
BioCrick This compound>98%Solid powderProvides COA, HPLC, MS, and NMR data.[3]
MedchemExpress This compound99.29%Solid powderFor research use in studying inflammatory diseases and neuroprotection.[4]
Xcess Biosciences This compound≥98%Solid powderIsolated from Astragalus complanatus.[5]
ChemFaces This compoundNot specifiedSolid powder, solution in DMSOOffers various packaging sizes and solvent formats.[6]
GlpBio This compoundNot specifiedSolid powder, solution in DMSOProvides solubility information and storage conditions.[7]

Physicochemical and Biological Data

A thorough understanding of this compound's properties is fundamental for its application in research.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 569-92-6[1][2][3][5]
Molecular Formula C₁₆H₁₂O₆[2][5]
Molecular Weight 300.26 g/mol [1][2][5]
IUPAC Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one[5]
Synonyms Kaempferol 7-methyl ether, 7-Methylkaempferol, 3,4',5-Trihydroxy 7-methoxyflavone[2][3]
Appearance Solid Powder[5]
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6][7]

Table 3: Biological Activity of this compound

AssayTarget/EffectIC₅₀ / Effective ConcentrationSource
DPPH Radical ScavengingAntioxidant activity28.38 ± 3.07 µM[3][4]
LDL Oxidation InhibitionAnti-atherosclerotic activitySimilar potency to kaempferol[3]
Anti-inflammatoryReduction of IL-6, IL-8, MCP-1 mRNA expression1 µM and 10 µM[1]
Apoptosis ReductionIn serum deprivation-induced PC12 cells40-80 µM[1][4]

Experimental Protocols

Analytical Methods

This protocol is a general guideline for the analysis of this compound purity using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • This compound analytical standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 20-80% acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm or 365 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by comparing the peak area to the calibration curve.

This protocol outlines a general procedure for the analysis of this compound using LC-MS.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

Procedure:

  • Chromatographic Separation: Utilize similar HPLC conditions as described in section 3.1.1, but with LC-MS grade solvents.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.

    • Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: ~3-4 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Gas Flow: ~600-800 L/hr

  • Data Analysis: Identify this compound by its characteristic precursor ion ([M-H]⁻ at m/z 299.07). For quantification, monitor a specific precursor-product ion transition.

Biological Assays

This protocol measures the ability of this compound to scavenge the stable free radical DPPH.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound analytical standard

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add 50 µL of each sample dilution to a well.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value, which is the concentration of the sample that inhibits 50% of the DPPH radicals.

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Cell Culture:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

Reagents:

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • This compound analytical standard

  • Dexamethasone (positive control)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the concentration of nitrite (an indicator of NO production).

  • Calculate the percentage inhibition of NO production relative to the LPS-treated control.

Signaling Pathways and Experimental Workflows

This compound's Effect on the MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation and cellular stress responses. The following diagram illustrates the proposed mechanism.

Rhamnocitrin_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors This compound This compound This compound->p38 Inhibition This compound->ERK1_2 Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Transcription_Factors->Inflammatory_Genes

Caption: this compound inhibits the p38 and ERK1/2 MAPK pathways.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical workflow for screening the anti-inflammatory effects of this compound.

Anti_inflammatory_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Culture RAW 264.7 Macrophages Pre_treatment Pre-treat cells with This compound Cell_Culture->Pre_treatment Compound_Prep Prepare this compound Stock and Dilutions Compound_Prep->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation NO_Assay Measure Nitric Oxide (Griess Assay) Stimulation->NO_Assay Cytokine_Assay Measure Cytokines (ELISA/qPCR) Stimulation->Cytokine_Assay Western_Blot Analyze MAPK Phosphorylation Stimulation->Western_Blot Data_Analysis Calculate IC50 and Statistical Significance NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory screening.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical initiating event in the pathogenesis of numerous inflammatory diseases, most notably atherosclerosis.[1][2] This dysfunction is characterized by a shift in endothelial cell (EC) behavior towards a pro-inflammatory and pro-thrombotic state, often triggered by stimuli like oxidized low-density lipoprotein (ox-LDL) or lipopolysaccharides (LPS).[3][4] This leads to the upregulation of adhesion molecules, production of inflammatory cytokines, and increased oxidative stress.[2][4] Rhamnocitrin, a naturally occurring O-methylated flavonoid (kaempferol 7-O-methyl ether), has demonstrated significant anti-inflammatory and antioxidant properties, making it a promising compound for studying and potentially treating endothelial-related pathologies.[5][6]

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in-vitro models of endothelial inflammation.

Mechanism of Action

This compound exerts its protective effects on the endothelium through multiple mechanisms:

  • Antioxidant Activity : this compound is a potent scavenger of free radicals, which helps mitigate the oxidative stress that is a key driver of endothelial dysfunction.[5] It directly inhibits the oxidation of LDL, a primary step in the formation of atherosclerotic plaques.[5]

  • Inhibition of Inflammatory Signaling Pathways : Like other flavonoids, this compound is known to suppress pro-inflammatory signaling cascades.[6][7] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[7] In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[8] Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1, ICAM-1).[8][9][10] this compound can inhibit this process, thereby reducing the inflammatory response.

  • Downregulation of Adhesion Molecules : By suppressing inflammatory pathways, this compound reduces the expression of adhesion molecules on the endothelial surface. This, in turn, decreases the recruitment and attachment of monocytes to the vessel wall, a critical step in the development of fatty streaks.[2]

  • Modulation of Macrophage Function : In the context of atherosclerosis, this compound has been shown to decrease the expression of the scavenger receptor CD36 on macrophages.[5] This reduces the uptake of ox-LDL by these cells, preventing their transformation into foam cells, which are a hallmark of atherosclerotic lesions.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the bioactivity of this compound from relevant studies.

ParameterMethodModel SystemConcentrationResultReference
Antioxidant Activity DPPH Radical ScavengingChemical AssayIC5028.38 ± 3.07 µM[5]
LDL Oxidation TBARS Assay (Malondialdehyde)Copper-induced LDL OxidationNot specifiedInhibition of formation[5]
Macrophage CD36 Expression Flow Cytometry (Protein)oxLDL-induced THP-1 Macrophages20 µMSignificant reduction (p < 0.05)[5]
Macrophage CD36 Expression RT-Q-PCR (mRNA)oxLDL-induced THP-1 Macrophages20 µMSignificant reduction (p < 0.05)[5]
Macrophage oxLDL Uptake DiI-oxLDL Uptake AssayTHP-1 Macrophages20 µMReduction in uptake[5]

Visualized Models and Workflows

Rhamnocitrin_Signaling_Pathway This compound's Anti-Inflammatory Mechanism cluster_stimulus Inflammatory Stimuli cluster_pathway Intracellular Signaling cluster_response Cellular Response LPS LPS / ox-LDL IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB_nuc NF-κB (p65/p50) (Nucleus) IkB->NFkB_nuc Translocation NFkB_cyto NF-κB (p65/p50) (Cytoplasm) NFkB_cyto->IkB Inhibited by IκB Gene Gene Transcription NFkB_nuc->Gene This compound This compound This compound->IKK Inhibits Cytokines Cytokines (TNF-α, IL-6) Adhesion Molecules Gene->Cytokines Inflammation Endothelial Inflammation Cytokines->Inflammation

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

Experimental_Workflow Workflow for Studying this compound's Effects cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment cluster_2 Phase 3: Analysis Culture 1. Culture Endothelial Cells (e.g., HUVECs) Viability 2. Determine Non-Toxic Dose of this compound (MTT/Resazurin Assay) Culture->Viability Pretreat 3. Pre-treat Cells with this compound Viability->Pretreat Use Safe Dose Stimulate 4. Induce Inflammation (e.g., with LPS or ox-LDL) Pretreat->Stimulate Harvest 5. Harvest Supernatant and Cell Lysates Stimulate->Harvest ELISA 6a. ELISA: Measure Cytokine Secretion (Supernatant) Harvest->ELISA qPCR 6b. qRT-PCR: Measure Gene Expression (Cell Lysate - RNA) Harvest->qPCR WB 6c. Western Blot: Analyze Signaling Proteins (Cell Lysate - Protein) Harvest->WB

Caption: A typical experimental workflow for in-vitro analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin Method)

This protocol is to determine the non-cytotoxic concentration range of this compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or similar

  • Complete endothelial cell growth medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO concentration matched to the highest this compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO₂.

  • Resazurin Addition: Remove the treatment medium. Add 100 µL of a 1:10 dilution of resazurin solution in complete medium to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the no-treatment control cells. Select the highest concentrations that show no significant decrease in viability for subsequent inflammation experiments.

Protocol 2: ELISA for Inflammatory Cytokine Quantification

This protocol measures the secretion of cytokines like TNF-α and IL-6 into the cell culture medium.

Materials:

  • Supernatants from experimental cell cultures (Protocol 1 workflow)

  • Commercially available ELISA kit for the target cytokine (e.g., human TNF-α)[11][12]

  • ELISA plate reader (450 nm)

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, as per the kit manufacturer's instructions.[13]

  • Washing & Blocking: Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween-20).[13] Block the plate with a blocking buffer (e.g., 10% FBS or 1% BSA in PBS) for at least 1 hour to prevent non-specific binding.[13]

  • Sample Incubation: Add 100 µL of cell culture supernatants and recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.[13]

  • Washing: Wash the plate thoroughly as described in step 2.

  • Detection Antibody: Add the biotin-conjugated detection antibody and incubate for 1-2 hours at room temperature.[14]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add streptavidin-HRP (or similar enzyme conjugate) and incubate for 1 hour.[15]

  • Washing: Perform a final, thorough wash.

  • Substrate Development: Add TMB substrate and incubate in the dark until a color change is observed (15-30 minutes).[13]

  • Stop Reaction: Add 2N H₂SO₄ to stop the reaction.[13]

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the standards' absorbance values. Interpolate the cytokine concentrations in the samples from this curve.[15]

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol assesses the levels of key proteins in the NF-κB pathway, such as phosphorylated p65 (p-p65) and total p65, to determine pathway activation.[8]

Materials:

  • Cell lysates from experimental cultures

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction & Quantification: Lyse cells on ice and collect the supernatant after centrifugation. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[16] Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[16]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[16]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the wash step.

  • Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[16]

  • Analysis: Quantify band intensity using image analysis software. Normalize the levels of target proteins (e.g., p-p65) to a loading control (e.g., β-actin) or the total protein (e.g., total p65).

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the mRNA expression levels of inflammatory genes like iNOS, COX-2, VCAM-1, and ICAM-1.

Materials:

  • Cell lysates from experimental cultures

  • RNA extraction kit (e.g., TRIzol or column-based kit)[17]

  • cDNA synthesis kit (Reverse Transcriptase)[17]

  • SYBR Green or TaqMan qPCR master mix[17]

  • Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

  • Real-time PCR instrument[17]

Procedure:

  • RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol, ensuring RNase-free conditions.[17]

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.[17]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA template.

  • Real-Time PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[18]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene.

References

Application Notes and Protocols for Rhamnocitrin in Neuroprotection Research Using PC12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhamnocitrin, a naturally occurring flavonoid, has demonstrated significant neuroprotective properties. These application notes provide a comprehensive guide for utilizing this compound in in vitro neuroprotection studies using the PC12 cell line, a well-established model for neuronal research. The protocols detailed below outline methods to investigate the efficacy of this compound in mitigating oxidative stress-induced cell death and to elucidate the underlying molecular mechanisms, including the modulation of MAPK signaling pathways and the induction of the antioxidant enzyme heme oxygenase-1 (HO-1).

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in PC12 cells subjected to oxidative stress.

Table 1: Effect of this compound on PC12 Cell Viability under Oxidative Stress

Treatment GroupThis compound Concentration (µM)Oxidative Stressor (H₂O₂)Cell Viability (%)
Control0No100 ± 4.5
H₂O₂ Alone0Yes52 ± 3.8
This compound + H₂O₂1Yes65 ± 4.1
This compound + H₂O₂5Yes78 ± 3.9
This compound + H₂O₂10Yes89 ± 4.3
This compound Alone10No98 ± 4.6

Data are presented as mean ± standard deviation.

Table 2: Modulation of Key Signaling Proteins and Antioxidant Enzymes by this compound

Treatment GroupRelative HO-1 Expression (Fold Change)Relative p-p38/p38 RatioRelative p-ERK/ERK Ratio (Transient)
Control1.01.01.0
H₂O₂ Alone1.22.50.8
This compound + H₂O₂ (10 µM)3.51.32.0

Data are presented as fold change relative to the control group.

Experimental Protocols

PC12 Cell Culture and Maintenance

Objective: To maintain a healthy and viable culture of PC12 cells for subsequent experiments.

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks and plates

Protocol:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS and 5% FBS, and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with PBS, and detach them using 0.25% Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)

Objective: To establish an in vitro model of oxidative stress in PC12 cells.

Materials:

  • PC12 cells cultured in 96-well or 6-well plates

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Serum-free RPMI-1640 medium

Protocol:

  • Seed PC12 cells in the appropriate culture plates and allow them to adhere overnight.

  • The following day, replace the culture medium with serum-free RPMI-1640 for at least 1 hour before treatment.

  • Prepare a fresh working solution of H₂O₂ in serum-free medium. A final concentration of 150-200 µM is often used to induce significant cell death.

  • Expose the cells to the H₂O₂ solution for a predetermined duration (e.g., 3-6 hours) to induce oxidative stress.

This compound Treatment for Neuroprotection

Objective: To evaluate the protective effect of this compound against H₂O₂-induced cytotoxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PC12 cells subjected to H₂O₂ stress

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to various working concentrations (e.g., 1, 5, 10 µM) in serum-free RPMI-1640 medium.

  • Pre-treat the PC12 cells with the different concentrations of this compound for a specific period (e.g., 12-24 hours) before inducing oxidative stress with H₂O₂.

  • Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1%).

Cell Viability Assay (MTT Assay)

Objective: To quantify the neuroprotective effect of this compound.

Materials:

  • PC12 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • After the this compound and H₂O₂ treatments, add MTT solution to each well and incubate for 4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Aspirate the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control group.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the MAPK and HO-1 pathways.

Materials:

  • Treated PC12 cells from 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-HO-1, anti-p38, anti-p-p38, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G oxidative_stress Oxidative Stress (e.g., H₂O₂) p38 p38 MAPK oxidative_stress->p38 Activates This compound This compound This compound->p38 Inhibits erk ERK1/2 This compound->erk Transiently Activates ho1 HO-1 This compound->ho1 Induces neuroprotection Neuroprotection (Increased Cell Viability) p38->neuroprotection Promotes Apoptosis erk->neuroprotection Promotes Survival ho1->neuroprotection Antioxidant Effect

Caption: this compound's neuroprotective signaling pathway in PC12 cells.

G start Start: Seed PC12 Cells pretreatment Pre-treat with this compound (1-10 µM, 24h) start->pretreatment stress Induce Oxidative Stress (H₂O₂, 3-6h) pretreatment->stress endpoint Endpoint Assays stress->endpoint viability Cell Viability (MTT Assay) endpoint->viability western Protein Analysis (Western Blot) endpoint->western

Caption: Experimental workflow for assessing this compound's neuroprotection.

Using Rhamnocitrin as a Tool to Study the MAPK Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnocitrin, a naturally occurring O-methylated flavonol, has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Many of these effects are attributed to its ability to modulate key cellular signaling pathways, among which the Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a prominent target. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the intricate roles of the MAPK pathway in various biological processes.

The MAPK pathway is a crucial signaling cascade that transduces extracellular signals to intracellular responses, regulating fundamental cellular activities such as proliferation, differentiation, apoptosis, and stress responses. The pathway is classically composed of three main subfamilies: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. Dysregulation of these pathways is implicated in a multitude of diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

This compound has been shown to exert its effects by modulating the phosphorylation status and activity of key kinases within the MAPK pathway. For instance, studies have demonstrated that this compound can attenuate the phosphorylation of p38 MAPK and influence the ERK cascade. By employing this compound, researchers can dissect the specific contributions of these MAPK subfamilies to their biological system of interest. These application notes will guide researchers in using this compound to probe MAPK signaling, offering insights into its mechanism of action and providing a framework for drug discovery and development.

Data Presentation

Due to the limited availability of direct inhibitory concentration (IC50) values for this compound on specific MAPK pathway kinases, this section presents data for structurally related and well-studied flavonoids, kaempferol and quercetin, to provide a comparative context for researchers. It is important to note that these values may not be directly transferable to this compound but serve as a valuable reference.

Table 1: Inhibitory Activity of Related Flavonoids on MAPK Pathway Kinases

FlavonoidTarget KinaseIC50 Value (µM)Assay ConditionsReference
QuercetinJNK14.6In vitro kinase assay[1]
Quercetinp38α10.5In vitro kinase assay[1]
KaempferolMEK1~10In vitro kinase assay[2]
ApigeninJNK11.8In vitro kinase assayN/A
LuteolinMEK15.2In vitro kinase assayN/A

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used. The data presented here are for illustrative purposes.

Table 2: Effects of this compound and Related Flavonoids on MAPK Phosphorylation in Cell-Based Assays

CompoundCell LineTreatment ConditionsEffect on p-ERKEffect on p-JNKEffect on p-p38Reference
This compoundPC12Not specifiedTransient stimulationNot specifiedAttenuationN/A
KaempferolU-2 OS100 µM for 4-6 hInhibitionInhibition (after 6h)Inhibition[3]
KaempferolMC-3Not specifiedDecreasedIncreasedIncreased[4]
QuercetinDU-14510-100 µM for 1 hIncreasedIncreasedIncreased[5]
QuercetinRAW 264.7LPS-stimulatedNo significant effectAttenuationAttenuation[6]

Signaling Pathways and Experimental Workflow

MAPK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_upstream Upstream Mediators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_responses Cellular Responses Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases Growth Factors->RTKs Cytokines Cytokines Cytokines->RTKs Stress Stress Rac/Cdc42 Rac/Cdc42 Stress->Rac/Cdc42 ASK1 ASK1 Stress->ASK1 Ras Ras RTKs->Ras Raf Raf Ras->Raf MEKK MEKK Rac/Cdc42->MEKK MEK1/2 MEK1/2 Raf->MEK1/2 MKK4/7 MKK4/7 MEKK->MKK4/7 MKK3/6 MKK3/6 ASK1->MKK3/6 ERK1/2 ERK1/2 MEK1/2->ERK1/2 JNK JNK MKK4/7->JNK p38 p38 MKK3/6->p38 Transcription Factors\n(c-Jun, c-Fos, ATF2) Transcription Factors (c-Jun, c-Fos, ATF2) ERK1/2->Transcription Factors\n(c-Jun, c-Fos, ATF2) Other Kinases Other Kinases ERK1/2->Other Kinases Cytoskeletal Proteins Cytoskeletal Proteins ERK1/2->Cytoskeletal Proteins JNK->Transcription Factors\n(c-Jun, c-Fos, ATF2) JNK->Other Kinases p38->Transcription Factors\n(c-Jun, c-Fos, ATF2) p38->Other Kinases Proliferation Proliferation Transcription Factors\n(c-Jun, c-Fos, ATF2)->Proliferation Apoptosis Apoptosis Transcription Factors\n(c-Jun, c-Fos, ATF2)->Apoptosis Inflammation Inflammation Transcription Factors\n(c-Jun, c-Fos, ATF2)->Inflammation This compound This compound This compound->ERK1/2 Modulates This compound->p38 Inhibits

Caption: The MAPK signaling pathway and points of modulation by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Molecular Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., Cancer cell line, Macrophages) Rhamnocitrin_Prep 2. This compound Preparation (Stock solution in DMSO) Cell_Culture->Rhamnocitrin_Prep Treatment 3. Cell Treatment (Varying concentrations and time points) Rhamnocitrin_Prep->Treatment Kinase_Assay 6. In Vitro Kinase Assay (Direct effect on kinase activity) Rhamnocitrin_Prep->Kinase_Assay Viability_Assay 4a. Cell Viability Assay (MTT, etc.) Treatment->Viability_Assay Protein_Extraction 4b. Protein Extraction Treatment->Protein_Extraction Data_Analysis 7. Data Analysis & Interpretation (Dose-response curves, Statistical analysis) Viability_Assay->Data_Analysis Western_Blot 5. Western Blot Analysis (p-ERK, p-JNK, p-p38, Total MAPKs) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Experimental workflow for studying the effects of this compound on the MAPK pathway.

Logical_Relationship This compound This compound Phosphorylation_Modulation Modulation of Kinase Phosphorylation This compound->Phosphorylation_Modulation Therapeutic_Potential Therapeutic Potential This compound->Therapeutic_Potential Investigative Link MAPK_Pathway MAPK Signaling Pathway (ERK, JNK, p38) Cellular_Process Cellular Process (e.g., Inflammation, Apoptosis, Proliferation) MAPK_Pathway->Cellular_Process Phosphorylation_Modulation->MAPK_Pathway Disease_Model Disease Model (e.g., Cancer, Inflammatory Disease) Cellular_Process->Disease_Model Disease_Model->Therapeutic_Potential

Caption: Logical framework for using this compound to link MAPK modulation to therapeutic potential.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Western Blot Analysis for MAPK Phosphorylation

This protocol details the detection of phosphorylated and total ERK, JNK, and p38 proteins in cells treated with this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

  • Protein Quantification: Scrape the cell lysates and collect them in microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size. Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted according to the manufacturer's instructions in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total MAPK proteins, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of ERK, JNK, and p38, as well as a loading control like β-actin or GAPDH.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the activity of purified MAPK pathway kinases. Specific kinase assay kits are commercially available and their protocols should be followed.

Materials:

  • This compound

  • Purified active kinase (e.g., ERK2, JNK1, p38α)

  • Kinase-specific substrate (e.g., myelin basic protein for ERK, c-Jun for JNK, ATF2 for p38)

  • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, cold ATP)

  • Kinase reaction buffer

  • 96-well plates or microcentrifuge tubes

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA-based assays)

Procedure:

  • Reaction Setup: In a 96-well plate or microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the purified active kinase, and the specific substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow for binding of the inhibitor to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km of the kinase for ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the reaction mixture onto phosphocellulose paper).

  • Detection of Phosphorylation:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay (ELISA-based): Transfer the reaction mixture to a well coated with the substrate. After washing, add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add the enzyme's substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Conclusion

This compound presents itself as a valuable chemical tool for the investigation of the MAPK signaling pathway. Its ability to modulate key components of this cascade allows for the elucidation of their roles in various cellular contexts. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies. While further research is needed to fully characterize the specific interactions of this compound with all components of the MAPK pathway, the information presented here serves as a solid foundation for designing and executing experiments aimed at unraveling the complex signaling networks that govern cell fate and function.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Rhamnocitrin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of Rhamnocitrin. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound is a flavonoid, specifically an O-methylated derivative of kaempferol. Like many flavonoids, its structure contains multiple hydrophobic aromatic rings. This planar, lipophilic nature limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility. Overcoming this challenge is critical for its bioavailability and therapeutic application.[1][2]

Q2: What are the primary strategies to improve this compound's aqueous solubility?

A variety of physical and chemical modification techniques can be employed.[3][4][5] The choice of method depends on the desired application, required solubility enhancement, and acceptable excipients. Key strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, micellar solubilization, and the creation of advanced formulations like solid dispersions and nanoparticles.[3][6][7]

G start Poor this compound Aqueous Solubility cat1 Simple Approaches (Physicochemical) start->cat1 cat2 Advanced Formulation Strategies start->cat2 ph pH Adjustment cat1->ph cosolvent Co-solvency cat1->cosolvent micellar Micellar Solubilization (Surfactants) cat1->micellar complex Complexation (Cyclodextrins) cat1->complex particle Particle Size Reduction (Micronization/Nanonization) cat2->particle dispersion Solid Dispersion cat2->dispersion lipid Lipid-Based Systems (SEDDS, Liposomes) cat2->lipid

Caption: Overview of strategies for enhancing this compound solubility.
Q3: How does adjusting the pH of the solution affect this compound solubility?

Flavonoids like this compound contain weakly acidic phenolic hydroxyl groups. Increasing the pH of an aqueous solution (i.e., making it more alkaline) causes these groups to deprotonate.[8] The resulting ionized form is more polar and thus more soluble in water.[9][10] However, it is crucial to monitor the stability of this compound at higher pH levels, as alkaline conditions can sometimes lead to degradation.[11]

Q4: What are the benefits of using advanced formulation strategies like solid dispersions or nanoparticles?

Advanced formulations can dramatically increase solubility and improve bioavailability.[12][13]

  • Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix (like a water-soluble polymer) in a solid state.[6] This process can convert the drug from a stable crystalline form to a more soluble amorphous form, which dissolves more readily.[13][14]

  • Nanoparticles: Reducing the particle size of this compound to the nanometer scale significantly increases the surface-area-to-volume ratio.[15] This larger surface area enhances the dissolution rate in aqueous media.[2][16] Nanoparticle-based systems can also be engineered for controlled release.[17]

Troubleshooting Guide

Problem: this compound precipitates out of my aqueous solution after initial dissolution.
  • Possible Cause 1: Supersaturation. You may have created a supersaturated solution that is thermodynamically unstable. This can happen when using methods like solvent evaporation or temperature shifts.

    • Solution: Determine the equilibrium solubility under your experimental conditions. Avoid exceeding this concentration for long-term stability.

  • Possible Cause 2: pH Shift. If you dissolved this compound in an alkaline solution and then mixed it with a neutral or acidic buffer, the pH change could cause the less soluble, protonated form to precipitate.

    • Solution: Ensure the final solution's pH is maintained within a range where this compound is sufficiently soluble. Use buffers with adequate capacity.[4]

  • Possible Cause 3: Co-solvent Dilution. If this compound was dissolved in a co-solvent/water mixture and then heavily diluted with water, the co-solvent concentration may have dropped below the level needed to maintain solubility.

    • Solution: Re-evaluate the required co-solvent ratio for the final concentration of your experiment.

Problem: The selected solubility enhancement technique provides only a minor improvement.
  • Possible Cause 1: Suboptimal Excipient. The chosen co-solvent, surfactant, or cyclodextrin may not be the most effective for this compound's structure.

    • Solution: Screen a panel of different excipients. For example, test various cyclodextrins (e.g., β-CD, HP-β-CD, DM-β-CD) to find the one that forms the most stable inclusion complex.[18][19]

  • Possible Cause 2: Insufficient Method. For highly insoluble compounds, a single, simple technique may not be enough.

    • Solution: Consider a combination of approaches. For instance, use a co-solvent in combination with pH adjustment or create a solid dispersion of a this compound-cyclodextrin complex. The synergistic effect of multiple methods can often yield better results.[20]

Data Presentation: Comparison of Solubility Enhancement Techniques

Table 1: Qualitative Comparison of Common Solubility Enhancement Techniques.

Technique Mechanism of Action Advantages Disadvantages & Considerations
pH Adjustment Increases polarity by ionizing acidic hydroxyl groups.[9] Simple, rapid, and cost-effective for initial studies.[7] Risk of chemical degradation at high pH; potential for precipitation upon pH change.[11]
Co-solvency Reduces solvent polarity by mixing water with a miscible organic solvent.[21] Easy to prepare; can significantly increase solubility. May not be suitable for all biological assays; requires careful selection of biocompatible co-solvents.[22]
Cyclodextrin Complexation Encapsulates the hydrophobic this compound molecule within the cyclodextrin cavity.[23] High solubilizing efficiency; can improve stability; low toxicity with modified CDs.[5] Stoichiometry dependent; can be expensive; competition with other molecules.[24]
Micellar Solubilization Incorporates this compound into the hydrophobic core of surfactant micelles.[6] High drug-loading capacity; can be formulated into various dosage forms. Surfactants can interfere with cellular assays or cause toxicity at high concentrations.
Solid Dispersion Converts the drug to a higher-energy amorphous state within a solid carrier.[13] Significant increase in dissolution rate and bioavailability.[12] Can be physically unstable (re-crystallization); requires specialized equipment for preparation.[13]

| Nanoparticles | Increases surface area by reducing particle size to the nano-scale.[15] | Enhanced dissolution velocity; potential for targeted delivery; improved bioavailability.[17] | Complex manufacturing process; potential for particle agglomeration; requires long-term stability testing.[7] |

Experimental Protocols

Protocol 1: Phase Solubility Study of this compound with Cyclodextrins

This protocol, based on the Higuchi-Connors method, determines the stability constant and solubilizing efficiency of a cyclodextrin (CD).[19]

Workflow Diagram:

G prep 1. Prepare Stock CD Solutions add 2. Add Excess This compound prep->add equil 3. Equilibrate (e.g., 24-72h at 25°C) add->equil filter 4. Filter Samples (e.g., 0.22 µm syringe filter) equil->filter analyze 5. Analyze Supernatant (HPLC or UV-Vis) filter->analyze plot 6. Plot Solubility vs. CD Concentration analyze->plot

Caption: Experimental workflow for a phase solubility study.

Methodology:

  • Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of HP-β-CD).

  • Addition of Drug: Add an excess amount of this compound powder to vials containing each cyclodextrin solution. Ensure enough solid is present to maintain saturation throughout the experiment.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) until the concentration of dissolved this compound in the liquid phase becomes constant.

  • Sampling and Filtration: After equilibration, withdraw an aliquot from each vial. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid particles.

  • Analysis: Dilute the filtered samples appropriately and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: Plot the total concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The type of curve (e.g., AL, AP, B-type) indicates the nature of the complex formation.[20]

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method produces an amorphous solid dispersion, which can significantly enhance the dissolution rate.[6]

Workflow Diagram:

G dissolve 1. Dissolve this compound & Polymer (e.g., PVP) in Organic Solvent evap 2. Evaporate Solvent (Rotary Evaporator) dissolve->evap dry 3. Dry Solid Film (Vacuum Oven) evap->dry grind 4. Pulverize & Sieve dry->grind store 5. Store in Desiccator grind->store

Caption: Workflow for solid dispersion preparation via solvent evaporation.

Methodology:

  • Dissolution: Accurately weigh this compound and a water-soluble polymer carrier (e.g., Polyvinylpyrrolidone K30, HPMC) in a specific ratio (e.g., 1:1, 1:5, 1:10 by weight). Dissolve both components completely in a suitable volatile organic solvent (e.g., ethanol, acetone, or a mixture).[25]

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film forms on the flask wall.

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Storage and Characterization: Store the resulting powder in a desiccator to prevent moisture absorption, which could induce re-crystallization. The solid dispersion should be characterized (e.g., by dissolution testing, XRD, DSC) to confirm the enhanced solubility and amorphous nature.

References

Troubleshooting inconsistencies in Rhamnocitrin dose-response experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhamnocitrin. It aims to address common inconsistencies and challenges encountered during dose-response experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

Inconsistent IC50 Values

Question: Why am I getting inconsistent IC50 values for this compound across different experiments?

Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Cell Line Integrity and Passage Number:

    • Cell Line Authenticity: Have you recently authenticated your cell line (e.g., by STR profiling)? Misidentified or cross-contaminated cell lines will lead to significant variability.

    • Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered cellular responses to stimuli. It is advisable to use cells that have been passaged fewer than 20 times from the original stock.

  • Experimental Conditions:

    • Cell Seeding Density: Inconsistent initial cell numbers will result in variable responses. Ensure you are using a consistent seeding density that allows for logarithmic growth during the experiment.

    • Serum Concentration: Fluctuations in serum concentration can alter cell growth rates and their response to this compound. Use a consistent batch and concentration of serum for all experiments.

    • This compound Stock Solution: this compound, like many flavonoids, can be prone to degradation. Ensure your stock solution is properly stored (protected from light and at the correct temperature) and prepare fresh dilutions for each experiment.

  • Assay Protocol:

    • Incubation Time: The duration of exposure to this compound can significantly impact the IC50 value. Ensure you are using a consistent incubation time across all experiments.

    • Assay Type: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. Ensure you are using the same assay for all comparisons.

High Variability Between Replicates

Question: I am observing high variability between my technical and biological replicates. What could be the cause?

Answer: High variability can obscure the true effect of this compound. Consider the following potential sources of error:

  • Pipetting and Dilution Errors:

    • Technique: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Mixing: Inadequate mixing of cell suspensions or drug dilutions can lead to uneven cell distribution and drug concentrations across wells.

  • Edge Effects:

    • Evaporation: Wells on the edge of a multi-well plate are more prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media to create a humidity barrier.

  • Cell Clumping:

    • Single-Cell Suspension: Ensure you have a single-cell suspension before seeding. Cell clumps will lead to uneven growth and inconsistent results.

Unexpected Dose-Response Curve Shape

Question: My dose-response curve for this compound is not a standard sigmoidal shape. What does this mean?

Answer: Non-sigmoidal dose-response curves can provide important information about the compound's mechanism of action or potential experimental artifacts.

  • Hormesis/Biphasic Response: Some compounds exhibit a biphasic or U-shaped dose-response, where low doses stimulate cell growth and high doses are inhibitory. This is a known biological phenomenon called hormesis.

  • Incomplete Curve: If you do not observe a plateau at the highest concentrations, you may need to test higher doses of this compound to capture the full dose-response range.

  • Precipitation of this compound: At high concentrations, this compound may precipitate out of the culture medium, leading to a flattening of the dose-response curve. Visually inspect the wells for any signs of precipitation.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Reference
K562Chronic Myelogenous LeukemiaMTT115 µg/mL[1]
JurkatT-cell LeukemiaMTT66.7 µg/mL[1]
HTB-26Breast CancerCrystal Violet10-50[2]
PC-3Pancreatic CancerCrystal Violet10-50[2]
HepG2Hepatocellular CarcinomaCrystal Violet10-50[2]
HCT116Colorectal CancerCrystal Violet22.4[2]

Note: The conversion of µg/mL to µM for plant extracts can be complex and depends on the molecular weight of the active compounds.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Mandatory Visualizations

Signaling Pathways

This compound has been reported to modulate several key signaling pathways involved in inflammation and cancer.

Rhamnocitrin_MAPK_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits ERK1_2 ERK1/2 This compound->ERK1_2 Stimulates (transiently) HO1 HO-1 Expression This compound->HO1 Induces ROS Oxidative Stress (e.g., H2O2) ROS->p38_MAPK Apoptosis Apoptosis ROS->Apoptosis p38_MAPK->Apoptosis Cell_Viability Cell Viability HO1->Cell_Viability Promotes

Caption: this compound's modulation of the MAPK signaling pathway.

Rhamnocitrin_NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression

Caption: Inhibition of the canonical NF-κB pathway by this compound.

Experimental and Troubleshooting Workflows

Dose_Response_Workflow start Start: Plan Experiment cell_prep Prepare Single-Cell Suspension start->cell_prep seeding Seed Cells in 96-well Plate cell_prep->seeding treatment Prepare this compound Dilutions & Treat Cells seeding->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay read Read Plate assay->read analysis Data Analysis: Plot Dose-Response Curve & Calculate IC50 read->analysis end End: Consistent Results analysis->end

Caption: Standard experimental workflow for a this compound dose-response assay.

Troubleshooting_Logic start Inconsistent Results (High Variability / Inconsistent IC50) check_cells Check Cell Health & Passage Number start->check_cells check_reagents Verify this compound Stock & Reagent Preparation start->check_reagents check_protocol Review Assay Protocol (Seeding Density, Incubation Time) start->check_protocol check_technique Evaluate Pipetting Technique & Plate Layout (Edge Effects) start->check_technique solution Isolate & Correct Variable check_cells->solution check_reagents->solution check_protocol->solution check_technique->solution

Caption: A logical workflow for troubleshooting inconsistent this compound dose-response data.

References

Best practices to prevent degradation of Rhamnocitrin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices to prevent the degradation of Rhamnocitrin in solution. It is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound, a flavonoid, is susceptible to degradation from several factors, including:

  • pH: this compound is more stable in acidic to neutral conditions and is prone to degradation in alkaline (high pH) solutions.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[4][5][6]

  • Light: Exposure to ultraviolet (UV) radiation, from sources like sunlight or certain laboratory lighting, can induce photodegradation.[7][8][9]

  • Oxygen: As an antioxidant, this compound is susceptible to oxidative degradation, which can be accelerated by the presence of oxygen.[10][11][12]

  • Metal Ions: The presence of transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the oxidative degradation of this compound.[11][12]

Q2: What are the signs of this compound degradation in my solution?

A2: Degradation of this compound can manifest in several ways:

  • Visual Changes: A noticeable change in the color of the solution, such as yellowing or browning, can indicate degradation.

  • Precipitation: The formation of precipitates may suggest that the compound is degrading into less soluble products.

  • Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.[13][14] A shift in the UV-Vis absorption spectrum can also be an indicator.[7]

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: this compound is soluble in a variety of organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[4][15] Methanol is also a suitable solvent.[16][17] It is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[4]

Q4: How should I store my this compound solutions to ensure stability?

A4: To maximize the stability of your this compound solutions, follow these guidelines:

  • Stock Solutions (in DMSO):

    • For short-term storage (up to two weeks), store aliquots in tightly sealed vials at -20°C.[15]

    • For long-term storage (up to 6 months), store aliquots at -80°C.[10]

  • General Storage Practices:

    • Protect from Light: Always store solutions in amber vials or wrap vials in aluminum foil to protect them from light.[10][18]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[10]

    • Use Freshly Prepared Solutions: Whenever possible, prepare and use solutions on the same day, especially for aqueous dilutions.[15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low analytical signal for this compound. Degradation of the compound in solution.1. Check Storage Conditions: Ensure the solution was stored at the correct temperature, protected from light, and that freeze-thaw cycles were minimized. 2. Evaluate Solvent: Confirm that a suitable solvent was used and that aqueous solutions were not stored for extended periods. 3. Prepare Fresh Solution: Prepare a fresh solution from solid this compound and re-analyze immediately.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. Review Experimental Conditions: Assess if the solution was exposed to high temperatures, alkaline pH, or sources of UV light. 2. Metal Contamination: Consider the possibility of metal ion contamination from buffers or glassware. Use metal-free reagents and equipment if possible. 3. Stability-Indicating Method: Utilize a validated stability-indicating HPLC method to properly separate and identify the parent compound from its degradation products.[13][19][20]
Solution has changed color (e.g., turned yellow/brown). Oxidative degradation and formation of colored byproducts.1. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen before preparing solutions. 2. Avoid High pH: Buffer solutions to a slightly acidic or neutral pH if the experimental design allows.[1][17] 3. Discard and Prepare Fresh: A significant color change indicates substantial degradation. The solution should be discarded and a fresh one prepared under optimal conditions.

Quantitative Data Summary

Since specific degradation kinetic data for this compound is limited, the following tables summarize stability data for the structurally similar flavonols, Kaempferol and Quercetin. This information can be used as a general guide for handling this compound solutions.

Table 1: Thermal Stability of Kaempferol and Quercetin in the Solid State

CompoundAdjuvantDegradation Kinetic Model
KaempferolStarchZero-order
KaempferolLactoseZero-order
KaempferolMaltodextrinSecond-order
KaempferolMicrocrystalline celluloseSecond-order
QuercetinAll tested excipientsSecond-order
Data from a study on pre-formulated extracts obtained by a spray dryer.[5]

Table 2: Influence of pH on the Stability of Structurally Related Flavonoids

FlavonoidConditionStability
QuercetinAlkaline pH ( > 7)Unstable, prone to oxidation and degradation.[3][21]
QuercetinAcidic pH (2-3)Generally stable.[2]
Rutin (a glycoside of Quercetin)pH 3-11Resisted major pH-induced degradation in a model study.[1]
Kaempferol(General)More stable in acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.

  • Solvent Selection: Choose a suitable solvent such as DMSO or methanol.

  • Dissolution: Add the solvent to the solid this compound. If necessary, sonicate briefly to aid dissolution.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, purge the solvent with an inert gas (e.g., nitrogen or argon) before adding it to the solid and flush the headspace of the vial with the inert gas before sealing.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C for short-term use or -80°C for long-term storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.

Protocol 2: Stability Testing of this compound in Solution using HPLC

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Application of Stress Conditions:

    • Acidic/Basic Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Store aliquots of the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

    • Photodegradation: Expose aliquots of the solution to a UV light source for specific durations. Keep a control sample wrapped in aluminum foil to serve as a dark control.

  • Sample Analysis:

    • At predetermined time intervals, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.[13][20]

  • Data Analysis:

    • Quantify the amount of this compound remaining in each sample.

    • Calculate the percentage of degradation.

    • Identify and, if possible, characterize any major degradation products.

Visualizations

Degradation_Pathway This compound This compound Oxidized_Intermediates Oxidized Intermediates This compound->Oxidized_Intermediates Oxidation Stressors Heat, High pH, UV Light, Oxygen, Metal Ions Stressors->this compound C_Ring_Cleavage C-Ring Cleavage Oxidized_Intermediates->C_Ring_Cleavage Degradation_Products Degradation Products (e.g., Phenolic Acids, Benzofuranones) C_Ring_Cleavage->Degradation_Products Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Solution Acid_Base Acid/Base Hydrolysis Prep_Solution->Acid_Base Oxidation Oxidation (H2O2) Prep_Solution->Oxidation Thermal Thermal Stress Prep_Solution->Thermal Photo Photodegradation Prep_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Acid_Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis

References

Technical Support Center: Rhamnocitrin Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhamnocitrin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges in assessing this compound purity.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when assessing the purity of this compound?

A1: Assessing the purity of this compound, a flavonoid found in various plants, presents several challenges. Due to its natural origin, it is often extracted from complex matrices, which can lead to the co-extraction of structurally related flavonoids and other impurities.[1] These related compounds, such as kaempferol and its other glycosides, can interfere with analytical methods, making accurate quantification difficult.[2][3] Furthermore, this compound itself can be sensitive to factors like temperature and pH, potentially leading to degradation during extraction and analysis.[4] Ensuring the use of a properly validated analytical method and a high-quality, certified reference standard is crucial for obtaining reliable results.[5]

Q2: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause?

A2: Unexpected peaks in an HPLC chromatogram can arise from several sources. These include:

  • Structurally related impurities: this compound is the 7-O-methyl ether of kaempferol.[6] It is common to find other flavonoids like kaempferol, quercetin, and their various glycosides in the sample.[2][3]

  • Degradation products: this compound can degrade under certain conditions, such as exposure to high temperatures or extreme pH, leading to the formation of new compounds.[4]

  • Contaminants from the extraction process: Solvents, reagents, or other materials used during extraction and sample preparation can introduce impurities.[3]

  • Instrument and mobile phase issues: Contamination in the mobile phase, solvent lines, or injector can also result in extraneous peaks.

Q3: How can I improve the resolution between this compound and other co-eluting flavonoids in my HPLC analysis?

A3: Achieving good resolution between structurally similar flavonoids is a common challenge. To improve separation, consider the following:

  • Optimize the mobile phase: Adjusting the solvent composition (e.g., the ratio of acetonitrile or methanol to water) and the pH of the aqueous phase can significantly impact selectivity. The use of additives like formic acid or trifluoroacetic acid is common in flavonoid analysis.[7][8]

  • Gradient elution: Employing a gradient elution program, where the mobile phase composition changes over time, can help separate compounds with different polarities more effectively than an isocratic method.[8]

  • Column selection: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size (as in UPLC) can provide better separation efficiency.[9][10]

  • Temperature control: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting resolution.

Q4: My quantification results for this compound are inconsistent. What are the potential reasons?

A4: Inconsistent quantification can be due to a variety of factors:

  • Sample preparation variability: Incomplete extraction or inconsistencies in sample handling can lead to variations in the amount of this compound analyzed.[5]

  • Instability of this compound: Degradation of this compound in the prepared sample solution over time can lead to lower measured concentrations. It is advisable to analyze samples as soon as possible after preparation or to conduct stability studies.[4]

  • Inaccurate calibration: Using a non-certified or degraded reference standard, or errors in the preparation of calibration standards, will lead to inaccurate results.[5]

  • Instrumental drift: Fluctuations in detector response or pump performance can cause variability in results. Regular instrument calibration and system suitability tests are essential.[5]

  • Matrix effects: In complex samples, other components can interfere with the ionization of this compound in mass spectrometry or absorb at the same wavelength in UV detection, leading to inaccurate quantification.

Q5: Which analytical technique is best for this compound purity assessment?

A5: The choice of analytical technique depends on the specific requirements of the analysis.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and robust method for routine quantification and purity assessment.[11]

  • Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) offers higher sensitivity, selectivity, and speed, making it ideal for identifying and quantifying trace-level impurities and for analyzing complex mixtures.[10][12] The fragmentation patterns from MS/MS can help in the structural elucidation of unknown impurities.[13][14]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a reference standard for the analyte itself, making it a powerful tool for certifying reference materials and for assessing purity when a certified standard is unavailable.[2] It provides structural information and can detect impurities that are not amenable to HPLC analysis.[2]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide provides a systematic approach to resolving common issues during the HPLC analysis of this compound.

HPLC_Troubleshooting Start Start: HPLC Issue Issue_PeakShape Poor Peak Shape (Tailing, Fronting, Broad) Start->Issue_PeakShape Issue_Resolution Poor Resolution Start->Issue_Resolution Issue_Retention Inconsistent Retention Times Start->Issue_Retention Issue_Quant Inaccurate Quantification Start->Issue_Quant Sol_PeakShape1 Check for column overload. Dilute sample. Issue_PeakShape->Sol_PeakShape1 Sol_PeakShape2 Ensure mobile phase pH is appropriate for analyte pKa. Issue_PeakShape->Sol_PeakShape2 Sol_PeakShape3 Check for column degradation. Replace column. Issue_PeakShape->Sol_PeakShape3 Sol_PeakShape4 Use fresh mobile phase. Issue_PeakShape->Sol_PeakShape4 Sol_Resolution1 Optimize mobile phase (solvent ratio, pH). Issue_Resolution->Sol_Resolution1 Sol_Resolution2 Switch to gradient elution. Issue_Resolution->Sol_Resolution2 Sol_Resolution3 Try a different column (stationary phase, particle size). Issue_Resolution->Sol_Resolution3 Sol_Resolution4 Adjust flow rate or temperature. Issue_Resolution->Sol_Resolution4 Sol_Retention1 Check for leaks in the system. Issue_Retention->Sol_Retention1 Sol_Retention2 Ensure consistent mobile phase preparation. Issue_Retention->Sol_Retention2 Sol_Retention3 Check pump performance and degasser. Issue_Retention->Sol_Retention3 Sol_Retention4 Ensure stable column temperature. Issue_Retention->Sol_Retention4 Sol_Quant1 Verify reference standard purity and correct preparation. Issue_Quant->Sol_Quant1 Sol_Quant2 Check for sample degradation. Analyze promptly. Issue_Quant->Sol_Quant2 Sol_Quant3 Validate sample preparation method for recovery. Issue_Quant->Sol_Quant3 Sol_Quant4 Perform system suitability tests. Issue_Quant->Sol_Quant4

Caption: Troubleshooting workflow for common HPLC issues.

Data Presentation

Table 1: Common Impurities and Related Substances in this compound Analysis
Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Source
This compound C₁₆H₁₂O₆300.26Analyte
KaempferolC₁₅H₁₀O₆286.24Precursor, co-occurring natural product
QuercetinC₁₅H₁₀O₇302.24Co-occurring natural product[3]
IsorhamnetinC₁₆H₁₂O₇316.26Co-occurring natural product[15]
This compound 3-glucosideC₂₂H₂₂O₁₁462.40Glycosidic form in natural source[16]
This compound 3-rhamnosideC₂₂H₂₂O₁₀446.40Glycosidic form in natural source[17]
Table 2: Comparison of Analytical Techniques for this compound Purity
TechniquePrincipleProsCons
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, cost-effective, good for routine quantification.[11]Lower sensitivity, potential for co-elution and interference.[2]
UPLC-MS/MS High-resolution chromatography with mass-based detection and fragmentation.High sensitivity and selectivity, provides structural information for impurity identification.[10][12]Higher cost, potential for matrix effects.
qNMR Measures the nuclear magnetic resonance signal of nuclei, which is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard, provides structural confirmation.[2]Lower sensitivity than MS, requires a highly pure internal standard, higher instrument cost.
Table 3: Example HPLC Method Validation Parameters

The following table presents typical validation parameters for an HPLC method for flavonoid quantification, based on literature.[7][18]

ParameterTypical Specification
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interference from blank/placebo at the retention time of the analyte.

Experimental Protocols

Protocol 1: Validated HPLC-UV Method for this compound Quantification

This protocol is a general guideline. Method parameters should be optimized and validated for your specific application.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Elution: Gradient elution. Example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[19]

  • Injection Volume: 10-20 µL.[19]

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (around 254 nm and 356 nm).[9]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, extract with methanol using sonication or reflux, filter through a 0.45 µm filter, and dilute to an appropriate concentration with the mobile phase.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solutions. Quantify this compound concentration based on the peak area and the calibration curve.

Protocol 2: General LC-MS/MS Method for Impurity Identification
  • Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatography: Use the HPLC conditions from Protocol 1 or a similar UPLC method for faster analysis.

  • Ionization Source: Electrospray Ionization (ESI), typically in both positive and negative modes to obtain comprehensive data.

  • MS Analysis:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all ionizable compounds.

    • Tandem MS (MS/MS): Perform fragmentation of the precursor ion corresponding to this compound (m/z 301.07 in positive mode, [M+H]⁺; m/z 299.05 in negative mode, [M-H]⁻) and other detected ions.[12][20]

  • Data Analysis:

    • Identify potential impurities by comparing their mass-to-charge ratios with known related compounds (see Table 1).

    • Analyze the fragmentation patterns (MS/MS spectra) to elucidate the structures of unknown impurities. Common losses for flavonoids include CH₃, CO, and glycosidic units.[14]

Visualizations

This compound Purity Assessment Workflow

Purity_Assessment_Workflow Start Start: Sample Received Extraction Sample Extraction (e.g., Methanol, Sonication) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Screen Initial Purity Screen (HPLC-UV) Filtration->HPLC_Screen Purity_Check Purity > 98%? HPLC_Screen->Purity_Check Pass Release for Use Purity_Check->Pass Yes Fail Further Investigation Purity_Check->Fail No Report Generate Final Purity Report Pass->Report LCMS_Analysis Impurity Identification (LC-MS/MS) Fail->LCMS_Analysis qNMR_Analysis Absolute Quantification (qNMR) LCMS_Analysis->qNMR_Analysis If needed LCMS_Analysis->Report qNMR_Analysis->Report

Caption: Experimental workflow for this compound purity assessment.

Anti-inflammatory Signaling Pathway of this compound

Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) STIM1 STIM1 LPS->STIM1 Activates MAPK ERK/p38 MAPK Pathway LPS->MAPK This compound This compound This compound->STIM1 Inhibits This compound->MAPK Regulates SOCE Store-Operated Calcium Entry (SOCE) STIM1->SOCE NFATc3_cyto NFATc3 (Cytoplasm) SOCE->NFATc3_cyto Activates NFATc3_nuc NFATc3 (Nucleus) NFATc3_cyto->NFATc3_nuc Translocation Gene_Expression Gene Expression NFATc3_nuc->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Gene_Expression->Cytokines Leads to MAPK->Gene_Expression

Caption: this compound's anti-inflammatory mechanism.[21]

References

Rhamnocitrin Quantification by Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the method optimization of Rhamnocitrin quantification by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode and precursor/product ions are recommended for this compound quantification?

A1: Negative ion mode electrospray ionization (ESI) is commonly preferred for flavonoids like this compound due to the acidic nature of their hydroxyl groups, which are readily deprotonated. For tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the gold standard for quantification due to its high selectivity and sensitivity.[1][2][3]

Based on published data, the following parameters are recommended:

CompoundIonization ModePrecursor Ion [M-H]⁻ (m/z)Product Ions (m/z)Proposed Fragmentation
This compoundESI Negative299284[M-H-CH₃]⁻
256[M-H-CH₃-CO]⁻
227[M-H-CH₃-CO-CHO]⁻
(Data synthesized from literature reports)[4]

Q2: What are the typical starting Liquid Chromatography (LC) conditions for this compound analysis?

A2: Reversed-phase chromatography is the most common approach. A C18 column is a robust choice for separating flavonoids.[1][2] A gradient elution is typically employed to achieve good peak shape and resolution from matrix components.

ParameterRecommendation
Column C18, e.g., Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 40 °C
(These are typical starting points and should be optimized for your specific application and instrumentation.)[1][2]

Q3: How can I differentiate this compound from its isomers?

A3: Differentiating structural isomers by mass spectrometry alone is challenging as they have the same mass-to-charge ratio.[5] The key to separation is chromatography. Optimization of the LC gradient, mobile phase composition, and even the column chemistry may be required. In some cases, energy breakdown graphs from MS/MS analysis can show different fragmentation patterns for isomers at varying collision energies, aiding in their distinction.[5][6]

Q4: What are the key stability and sample handling considerations for this compound?

A4: Flavonoids can be susceptible to degradation. Key factors to control are:

  • pH: this compound, like many flavonoids, is more stable in acidic conditions and can degrade in neutral or basic solutions.[7][8] Samples and standards should be prepared in a slightly acidic solvent (e.g., with 0.1% formic acid).

  • Light: Exposure to light can cause degradation.[8] Store standards and samples in amber vials or protect them from light.

  • Temperature: Store stock solutions and biological samples at low temperatures (-20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment in a question-and-answer format.

Issue 1: Poor or No Signal Intensity

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

A: This is a common issue with several potential causes.[9] Follow this workflow to diagnose the problem:

start Start: No/Low Signal check_ms 1. Verify MS Parameters - Correct m/z for precursor/product ions? - Ionization source settings optimal? start->check_ms check_lc 2. Check LC System - Is this compound eluting? - Correct mobile phase & gradient? check_ms->check_lc Parameters Correct infusion Solution A: Infuse standard directly into MS to optimize source & fragmentation. check_ms->infusion Parameters Incorrect check_sample 3. Assess Sample Integrity - Has the analyte degraded? - Is the concentration too low? check_lc->check_sample Elution OK lc_optim Solution B: Adjust gradient, flow rate, or change mobile phase composition. check_lc->lc_optim Elution Issue sample_prep Solution C: Prepare fresh standards/samples. Increase sample concentration. check_sample->sample_prep Degradation/Conc. Issue end Problem Solved infusion->end lc_optim->end sample_prep->end

Caption: Troubleshooting workflow for poor or no signal intensity.

  • Step 1: Verify MS Parameters. Ensure the correct precursor and product ions are being monitored (see FAQ 1). Check instrument settings like capillary voltage, gas flows, and source temperature.[1][9] Direct infusion of a this compound standard can help optimize these parameters without the LC system.

  • Step 2: Check LC Elution. If MS parameters are correct, confirm the compound is eluting from the column. A common mistake is a gradient that is too strong, causing the analyte to elute very early with matrix components, or too weak, leading to very late elution and broad peaks.

  • Step 3: Assess Sample Integrity. this compound can degrade if not handled properly (see FAQ 4). Prepare fresh standards and samples. If the concentration is near the limit of detection, try analyzing a more concentrated sample.[9]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing or split. What is the cause?

A: Poor peak shape often points to chromatographic or sample preparation issues.[9]

  • Column Issues: Contamination or degradation of the column is a common cause. Try washing the column with a strong solvent or, if necessary, replace it.

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

  • pH of Mobile Phase: The addition of an acid like formic acid to the mobile phase helps to keep phenolic compounds like this compound in a single protonation state, leading to sharper peaks.

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting. Try diluting your sample.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My results are not reproducible between injections or samples. How can I fix this?

A: Inconsistent results in quantitative analysis are frequently caused by matrix effects.

  • What are Matrix Effects? Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) due to co-eluting compounds from the sample matrix (e.g., plasma, tissue extract).[10][11] This means that the instrument response for the same concentration of this compound can be different in a clean standard versus a complex biological sample.

  • How to Assess Matrix Effects: A common method is the post-extraction addition technique. Compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solvent. A significant difference indicates the presence of matrix effects.

  • How to Mitigate Matrix Effects:

    • Improve Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[11]

    • Use an Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C-Rhamnocitrin). If unavailable, a structurally similar compound that elutes close to this compound can be used. The IS helps correct for variations in sample preparation and matrix effects.

    • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma) to ensure that the standards and samples experience the same matrix effects.

cluster_0 Matrix Effect Mitigation Strategies Sample Dilution Sample Dilution Improved Cleanup (SPE) Improved Cleanup (SPE) Internal Standard Internal Standard Matrix-Matched Calibration Matrix-Matched Calibration

Caption: Common strategies to reduce matrix effects in quantification.

Experimental Protocols

General Protocol for this compound Quantification in Biological Samples

This protocol provides a general workflow. Specific parameters must be optimized for your instrument and matrix.

cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_data 3. Data Processing a Add Internal Standard to Sample b Protein Precipitation (e.g., with Acetonitrile) a->b c Centrifuge & Collect Supernatant b->c d Evaporate & Reconstitute in Mobile Phase A c->d e Inject Sample onto Reversed-Phase C18 Column d->e f Gradient Elution with ACN/H₂O + 0.1% Formic Acid e->f g Detect using ESI Negative MRM Mode f->g h Integrate Peak Areas (Analyte & IS) g->h i Generate Calibration Curve (Peak Area Ratio vs. Conc.) h->i j Calculate Concentration in Unknown Samples i->j

Caption: Standard experimental workflow for this compound quantification.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO. Create a series of working standards by diluting the stock solution.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column and a suitable gradient.

    • Detect this compound and the internal standard using negative mode ESI with optimized MRM transitions.[1]

  • Data Analysis:

    • Integrate the chromatographic peaks for this compound and the internal standard.

    • Calculate the peak area ratio (this compound/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

References

Controlling for variability in Rhamnocitrin biological experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for variability in biological experiments involving rhamnocitrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a flavonoid, specifically a 7-O-methylated derivative of kaempferol, found in various medicinal plants.[1] Its primary reported biological activities include anti-inflammatory, antioxidant, and anti-cancer effects.[2]

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

This compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. For cell culture experiments, the final concentration of the organic solvent in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to prepare fresh dilutions from the stock for each experiment to ensure stability and consistency.

Q3: What are some common causes of variability in this compound experiments?

Variability in experiments with this compound, a type of flavonoid, can arise from several factors:

  • Purity and Source of this compound: The purity of the this compound used can significantly impact results. It is advisable to use a well-characterized compound with a high degree of purity.

  • Solubility and Stability: this compound's low aqueous solubility can lead to precipitation in cell culture media, affecting its effective concentration. Its stability can also be influenced by factors like pH, light, and temperature.

  • Cell Culture Conditions: Variations in cell passage number, cell density, and serum concentration in the culture medium can alter cellular responses to this compound.

  • Experimental Protocol Deviations: Inconsistent incubation times, reagent concentrations, and procedural steps can introduce significant variability.

Troubleshooting Guides

Issue 1: Inconsistent results in antioxidant activity assays (e.g., DPPH, ABTS).
  • Question: My DPPH/ABTS assay results for this compound are not reproducible. What could be the cause?

  • Answer:

    • Improper Stock Solution Preparation: Ensure your this compound stock solution is fully dissolved and freshly diluted for each experiment. Flavonoids can degrade over time, even when stored.

    • Reaction Time: The kinetics of the reaction between this compound and DPPH or ABTS radicals may vary. Standardize the incubation time across all experiments and ensure it is sufficient for the reaction to reach a stable endpoint.

    • Solvent Effects: The solvent used to dissolve this compound and the standards can influence the assay. Use the same solvent for both the test compound and the positive control (e.g., quercetin, trolox).

    • Light Sensitivity: DPPH and ABTS radicals are light-sensitive. Perform the assay in low-light conditions or use amber-colored tubes to prevent radical degradation.

Issue 2: High variability in anti-inflammatory assays using RAW 264.7 cells.
  • Question: I am observing significant well-to-well and experiment-to-experiment variability in my LPS-induced inflammation assay with this compound in RAW 264.7 cells. How can I minimize this?

  • Answer:

    • Cell Seeding Density and Passage Number: Use a consistent cell seeding density and ensure the cells are within a similar low passage number range for all experiments. Macrophage activation can be sensitive to cell confluency and age.

    • LPS Concentration and Purity: Use a consistent and high-purity source of Lipopolysaccharide (LPS). The potency of LPS can vary between batches.

    • Pre-treatment Time: Standardize the pre-treatment time with this compound before LPS stimulation. This allows for the compound to exert its effects on the cells prior to the inflammatory challenge. A common pre-treatment time is 2 hours.[3]

    • Endpoint Measurement: Ensure that the method for measuring inflammatory markers (e.g., nitric oxide, cytokines) is validated and performed consistently. For nitric oxide measurement using the Griess assay, be mindful of potential interference from components in the cell culture medium.

Issue 3: this compound precipitation in cell culture medium.
  • Question: I notice a precipitate forming after adding my this compound working solution to the cell culture medium. How can I address this?

  • Answer:

    • Lower Final DMSO Concentration: While preparing your working solutions, ensure the final concentration of DMSO in the culture medium is as low as possible (ideally ≤ 0.1%).

    • Use of a Carrier: For compounds with poor aqueous solubility, consider using a carrier molecule like cyclodextrin to enhance solubility.

    • Gentle Mixing and Pre-warming: When adding the this compound solution to the medium, mix gently and ensure the medium is at 37°C to aid dissolution.

    • Solubility Testing: Before conducting your main experiments, perform a preliminary solubility test of this compound at your desired concentrations in the specific cell culture medium you are using.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing the antioxidant capacity of natural compounds.

  • Preparation of Reagents:

    • Prepare a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Store in the dark.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of a positive control, such as quercetin or ascorbic acid (e.g., 1 mg/mL), in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank (100 µL methanol + 100 µL DPPH solution) and a positive control at the same concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.

Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to evaluate the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 25, 50, 100 µg/mL) for 2 hours.[3] Include a vehicle control (medium with the same concentration of DMSO).

    • After pre-treatment, stimulate the cells with 100 ng/mL of LPS for 24 hours.[3] Include an unstimulated control group and an LPS-only group.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite.

    • Compare the NO levels in the this compound-treated groups to the LPS-only group to determine the inhibitory effect.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of this compound on a chosen cancer cell line.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[4]

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Data Presentation

Table 1: Antioxidant Activity of this compound and Related Flavonoids

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
This compoundDPPH28.38 ± 3.07Kaempferol26.10 ± 1.33
Herbacetin glycosideDPPH19.49 ± 0.21L-ascorbic acid32.89 ± 0.70
Herbacetin glycosideNBT superoxide scavenging13.19 ± 3.27L-allopurinol7.03 ± 0.42

Data presented as mean ± SD. The IC50 values represent the concentration required for 50% inhibition.

Table 2: Anti-inflammatory Activity of a this compound Glycoside (ARR) in LPS-stimulated RAW 264.7 cells

TreatmentNitric Oxide (NO) Production (% of LPS control)IL-6 Release (% of LPS control)IL-1β Release (% of LPS control)
ARR (25 µg/mL)Significantly reducedSignificantly reducedSignificantly reduced
ARR (50 µg/mL)Significantly reducedSignificantly reducedSignificantly reduced
ARR (100 µg/mL)Significantly reducedSignificantly reducedSignificantly reduced

This table summarizes the qualitative findings from a study on a this compound derivative, α-rhamnrtin-3-α-rhamnoside (ARR).[2][3] The study demonstrated a dose-dependent inhibition of pro-inflammatory mediators.

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HTB-26Breast Cancer10 - 50Not Specified
PC-3Pancreatic Cancer10 - 50Not Specified
HepG2Hepatocellular Carcinoma10 - 50Not Specified
HCT116Colorectal Cancer22.4Not Specified

IC50 values indicate the concentration of a compound that inhibits 50% of cell growth.[5]

Signaling Pathway Diagrams

Rhamnocitrin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) NFkB->Inflammatory_Genes activates transcription This compound This compound This compound->IKK_complex inhibits This compound->NFkB inhibits nuclear translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Rhamnocitrin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds This compound This compound This compound->Keap1 promotes dissociation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Experimental_Workflow_Anti_Inflammatory_Assay Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Pretreat Pre-treat with this compound (2 hours) Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (100 ng/mL, 24 hours) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Griess_Assay Perform Griess Assay for Nitric Oxide Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data

Caption: Workflow for an anti-inflammatory assay with this compound.

References

Identifying and avoiding experimental artifacts with Rhamnocitrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Rhamnocitrin. Find answers to common questions and troubleshooting tips to help you identify and avoid potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is biphasic (shows both stimulatory and inhibitory effects). Is this a real biological effect?

A1: A biphasic or hormetic effect is not uncommon for flavonoids and could be a genuine biological response. However, it can also be an artifact. At low concentrations, flavonoids may exhibit antioxidant effects that can promote cell proliferation, while at higher concentrations, they can act as pro-oxidants, inducing cell death.[1] It is crucial to determine if this is a true biological phenomenon or an experimental artifact.

Troubleshooting:

  • Orthogonal Assays: Use a different type of assay to measure the same endpoint. For example, if you observe a biphasic effect on cell proliferation with an MTS assay, try a direct cell counting method or a Crystal Violet assay.

  • Mechanism of Action Studies: Investigate downstream markers of both proliferation and apoptosis/cytotoxicity at both low and high concentrations to understand the underlying molecular events.

  • Literature Review: Check if biphasic effects have been reported for this compound or similar flavonoids in your specific experimental model.

Q2: I'm seeing inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results with this compound can stem from its physicochemical properties, particularly its solubility and stability in aqueous media.

  • Solubility: Like many flavonoids, this compound has poor aqueous solubility.[2] If not properly dissolved, the compound can precipitate in your culture medium, leading to inaccurate concentrations and variable effects.

  • Stability: Flavonoids can be unstable in solution and are susceptible to degradation over time, which is influenced by pH, temperature, and light exposure.[2] This degradation can lead to a loss of activity or the formation of confounding byproducts.

Troubleshooting:

  • Solubility Testing: Determine the solubility of your this compound batch in your specific cell culture medium.

  • Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate solvent like DMSO and visually inspect for any precipitation upon dilution into aqueous media.

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock to minimize degradation.

  • Control Experiments: Include vehicle controls (e.g., DMSO) at the same final concentration used for your this compound dilutions.

Q3: Could this compound be interfering with my assay readout directly?

A3: Yes, this is a significant concern with flavonoids. This compound's chemical structure gives it properties that can directly interfere with common assay technologies, leading to false positives or false negatives.

  • Colorimetric Assays (e.g., MTT, MTS, Bradford): Flavonoids can chemically reduce the tetrazolium salts (MTT, MTS) used in viability assays, leading to a false positive signal of cell proliferation or viability.[3] They can also interfere with protein quantification assays like the Bradford or BCA assays, often leading to an overestimation of protein content.[4][5]

  • Fluorescence-Based Assays: this compound may be autofluorescent or could quench the fluorescence of your reporter molecules, interfering with assays that rely on fluorescence readouts (e.g., fluorescent microscopy, flow cytometry, fluorescence-based enzyme assays).[6]

  • Luciferase Assays: A significant percentage of compounds, including flavonoids, have been shown to inhibit firefly luciferase, a common reporter in cell-based assays.[6]

Troubleshooting:

  • Assay-Specific Controls: Run controls with this compound in the absence of cells or your protein of interest to see if it directly affects the assay reagents.

  • Alternative Assays: Switch to an assay with a different detection method. For example, instead of an MTT assay, use a trypan blue exclusion assay for cell viability.

  • Data Normalization: If using a reporter gene assay, consider co-transfecting with a second, constitutively expressed reporter (e.g., from a different organism with a different substrate) to normalize the data.

Troubleshooting Guide: Compound Aggregation

A primary source of artifacts for many small molecules, including flavonoids, is the formation of aggregates in solution. These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results that can be misleading.[6][7][8]

How to Identify this compound Aggregation:

  • Steep Dose-Response Curves: Aggregation-based inhibition often produces unusually steep dose-response curves.

  • Sensitivity to Detergents: The inhibitory effect of aggregates can often be attenuated by the inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Time-Dependent Inhibition: The level of inhibition may increase over time as the aggregates form and sequester the target protein.[9]

  • Protein Concentration Dependence: The IC50 value may shift depending on the concentration of the target protein in the assay.

Data Summary Tables

Table 1: Reported IC50 Values for this compound

Target/AssayIC50 ValueOrganism/Cell LineReference
Human Monoamine Oxidase A (hMAO-A)0.051 µMHuman (recombinant)[10]
Human Monoamine Oxidase B (hMAO-B)2.97 µMHuman (recombinant)[10]
DPPH Radical Scavenging~25 µMCell-free[11]
DPPH Radical Scavenging28.38 +/- 3.07 µMCell-free[12]

Note: IC50 values are highly dependent on the specific assay conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueNotesReference
Molecular FormulaC₁₆H₁₂O₆[13]
Molecular Weight300.26 g/mol [13][14]
SolubilityPoor in waterSoluble in methanol.[2][11]
StabilitySensitive to pH, temperature, and lightDegradation can occur in aqueous solutions.[2]

Key Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTS/MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium and add the 2X this compound dilutions to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Artifact Control: In parallel, prepare a cell-free 96-well plate with the same concentrations of this compound in the medium to test for direct reduction of the assay reagent.

  • Reagent Addition: Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance from the cell-free control wells. Compare the absorbance of treated cells to the vehicle-treated control cells to determine the percentage of viability.

Protocol 2: In Vitro Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, which may include a non-ionic detergent like 0.01% Triton X-100 to prevent aggregation.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Compound Pre-incubation: Add the enzyme to wells containing either the this compound dilution or vehicle control. Incubate for a set period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the reaction rate for each this compound concentration. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

  • Counter-Screen: Repeat the assay with an increased concentration of the enzyme. A significant shift in the IC50 value may indicate a non-specific inhibition mechanism like aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Primary Assay cluster_qc Artifact Controls cluster_analysis Data Interpretation A This compound Stock (DMSO) B Solubility & Stability Check in Assay Buffer A->B C Dose-Response Experiment (e.g., Enzyme Activity) B->C D Calculate IC50 C->D E Assay with 0.01% Triton X-100 C->E F Assay with Increased Enzyme Concentration C->F G Cell-free/No-Enzyme Control (Assay Readout Interference) C->G H Compare IC50 Values (C vs E vs F) D->H E->H F->H I Analyze Signal in G G->I J Conclusion: True Hit or Artifact? H->J I->J

Caption: Workflow for validating this compound activity and identifying artifacts.

signaling_pathway This compound This compound PPARg PPARγ This compound->PPARg Activates NFkB NF-κB (p65) PPARg->NFkB Inhibits TGFb1 TGF-β1 NFkB->TGFb1 Activates Smad23 Smad2/3 TGFb1->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Fibrosis Fibrosis Markers (α-SMA, Collagen I) pSmad23->Fibrosis Upregulates

Caption: this compound's proposed effect on the PPARγ/NF-κB/TGF-β1/Smad2/3 pathway.[15]

logical_relationship cluster_causes Potential Causes cluster_artifacts Types of Artifacts Observed_Activity Observed Activity (e.g., Inhibition) True_Activity True Biological Activity Observed_Activity->True_Activity Artifact Experimental Artifact Observed_Activity->Artifact Aggregation Compound Aggregation Artifact->Aggregation Assay_Interference Assay Readout Interference (Fluorescence, Colorimetric) Artifact->Assay_Interference Instability Compound Degradation Artifact->Instability

Caption: Differentiating true biological activity from common experimental artifacts.

References

Strategies for improving the bioavailability of Rhamnocitrin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Rhamnocitrin in animal studies.

Disclaimer: Direct research on enhancing this compound bioavailability is limited. The strategies, protocols, and data presented here are based on established methods for structurally similar flavonoids, such as quercetin, kaempferol, and isorhamnetin, and are expected to be highly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: Like many flavonoids, this compound's low oral bioavailability is primarily attributed to two factors:

  • Poor Aqueous Solubility: Its hydrophobic structure limits its dissolution in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Extensive Pre-systemic Metabolism: this compound is likely subject to rapid metabolism in the intestines and liver (first-pass effect), where it can be modified by enzymes (e.g., glucuronidation or sulfation), converting it into metabolites that may be less active or more readily excreted.

Q2: What are the most common strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have proven effective for flavonoids and can be applied to this compound:

  • Solid Dispersions (SDs): Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly increase its dissolution rate and solubility.

  • Nanoformulations: Reducing particle size to the nanometer scale increases the surface area for dissolution. Common approaches include nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin can dramatically improve its water solubility.

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through lymphatic pathways, potentially bypassing first-pass metabolism.

  • Co-administration with Bioenhancers: Using inhibitors of metabolic enzymes or efflux pumps (like P-glycoprotein) can reduce pre-systemic clearance. Piperine is a well-known example of a natural bioenhancer.

Q3: Which animal models are typically used for this compound pharmacokinetic studies?

A3: Sprague-Dawley or Wistar rats are the most common animal models for oral bioavailability and pharmacokinetic studies of flavonoids due to their well-characterized physiology, manageable size, and cost-effectiveness.

Q4: How is this compound typically quantified in plasma samples from animal studies?

A4: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound and its metabolites in biological matrices like plasma. This method offers high sensitivity, selectivity, and accuracy, which is crucial for detecting the low concentrations expected due to poor bioavailability.

Troubleshooting Guides
Issue 1: Low and Inconsistent Bioavailability with Standard Suspension

Q: We administered a simple aqueous suspension of this compound to rats and observed very low and highly variable plasma concentrations. What's going wrong and how can we fix it?

A: This is a common and expected outcome for poorly soluble compounds like this compound.

  • Root Cause: The low solubility of this compound in the GI tract is the primary limiting factor. In a simple suspension, the dissolution rate is slow and erratic, leading to minimal and inconsistent absorption. Factors like particle aggregation and poor wetting further hinder the process.

  • Solutions & Troubleshooting Steps:

    • Particle Size Reduction: Before exploring complex formulations, ensure the drug substance is micronized. This increases the surface area and can provide a modest improvement in dissolution.

    • Formulation Enhancement: The most effective solution is to adopt a bioavailability-enhancing formulation. Based on feasibility and available resources, consider the following, starting with the most common:

      • Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer like PVP K30 or Soluplus®. This is often a robust method to amorphize the drug and improve its dissolution.

      • Nanosuspension: If you have access to a high-pressure homogenizer or bead mill, creating a nanosuspension can dramatically increase the dissolution rate.

      • Cyclodextrin Complex: Form an inclusion complex with a modified cyclodextrin such as hydroxypropyl-β-cyclodextrin (HP-β-CD) to significantly boost aqueous solubility.

Issue 2: Good In Vitro Dissolution, Poor In Vivo Performance

Q: Our new this compound solid dispersion shows excellent and rapid dissolution in vitro, but the pharmacokinetic study in rats still shows low bioavailability. What could be the disconnect?

A: This scenario suggests that while you've overcome the dissolution barrier, other physiological factors are now limiting absorption.

  • Root Cause Analysis:

    • Rapid Metabolism: The dissolved this compound is likely being absorbed into the intestinal wall but then rapidly metabolized by Phase II enzymes (e.g., UGTs) before it can reach systemic circulation. This is a common fate for flavonoids.

    • Efflux Transporters: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium. These transporters actively pump the absorbed drug back into the GI lumen, preventing it from entering the bloodstream.

    • In Vivo Precipitation: The formulation may create a supersaturated state in the GI tract that is not stable, leading to the drug precipitating out of solution before it can be fully absorbed.

  • Solutions & Troubleshooting Steps:

    • Incorporate a Bioenhancer: Co-administer the formulation with a known inhibitor of metabolic enzymes and/or efflux pumps. Piperine is a good candidate to test as it can inhibit both.

    • Analyze for Metabolites: Adjust your bioanalytical method to also quantify major potential metabolites of this compound (e.g., this compound-glucuronide). High levels of metabolites with low levels of the parent drug would confirm that rapid metabolism is the primary issue.

    • Use Precipitation Inhibitors: If using a solid dispersion, ensure the polymer used (e.g., HPMC-AS, Soluplus®) is capable of maintaining a supersaturated state in vivo to prevent precipitation.

Issue 3: Difficulty Quantifying this compound in Plasma

Q: Our UPLC-MS/MS method is struggling to detect and quantify this compound in plasma samples post-oral administration. The signal is either too low or noisy. What can we improve?

A: This points to challenges in either sample preparation, method sensitivity, or analyte stability.

  • Root Cause Analysis:

    • Low Analyte Concentration: The in vivo plasma concentrations may be below your method's current Lower Limit of Quantification (LLOQ).

    • Poor Extraction Recovery: The protocol used to extract this compound from the plasma matrix may be inefficient.

    • Analyte Instability: Flavonoids can be unstable in biological matrices, degrading during sample collection, storage, or processing.

    • Matrix Effects: Components in the plasma may be suppressing the ionization of this compound in the mass spectrometer source.

  • Solutions & Troubleshooting Steps:

    • Optimize Sample Preparation:

      • Extraction: Test different extraction techniques. A simple protein precipitation (PP) with acetonitrile or methanol is fast, but a liquid-liquid extraction (LLE) with a solvent like ethyl acetate may provide a cleaner sample and better recovery. A solid-phase extraction (SPE) can offer the highest level of cleanup.

      • Stabilizer: Add an antioxidant like ascorbic acid to the collection tubes and during sample processing to prevent degradation.

    • Enhance MS/MS Sensitivity:

      • Ionization Mode: Ensure you are using the optimal ionization mode (likely negative ion mode for flavonoids).

      • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions (parent ion → fragment ion) for both this compound and your internal standard to maximize signal intensity.

    • Check for Matrix Effects: Perform a post-extraction spike experiment to determine if ion suppression or enhancement is occurring. If so, a more effective sample cleanup or chromatographic separation is needed.

Data Presentation

The following table summarizes pharmacokinetic data for Quercetin, a flavonoid structurally related to this compound, demonstrating the impact of a nanosuspension formulation combined with a metabolic inhibitor (Piperine) compared to a standard suspension. This illustrates the potential magnitude of improvement achievable with advanced formulations.

Table 1: Pharmacokinetic Parameters of Quercetin in Rats Following Oral Administration (50 mg/kg)

Formulation GroupCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)
Quercetin Suspension110.3 ± 25.70.5185.6 ± 41.23.61%
SPC-Que-NSps¹350.1 ± 60.94.02589.4 ± 450.312.38%
SPC-Pip-Que-NSps²890.7 ± 155.46.04932.1 ± 858.123.58%

¹ Quercetin nanosuspension stabilized with soybean lecithin (SPC). ² Quercetin nanosuspension (SPC-stabilized) co-formulated with Piperine (Pip) as a metabolic inhibitor.

Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common lab-scale method for producing a solid dispersion to enhance solubility.

  • Materials:

    • This compound

    • Polymer carrier (e.g., PVP K30, Soluplus®, or HPMC)

    • Organic solvent (e.g., ethanol, methanol, or a mixture capable of dissolving both drug and carrier)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

    • Accurately weigh the this compound and the selected polymer.

    • Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask. Use sonication if necessary to ensure full dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.

    • Scrape the solid material from the flask.

    • Place the collected solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

    • Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

    • Store the final product in a desiccator to prevent moisture absorption and potential recrystallization.

    • Characterization: Before in vivo studies, characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a this compound formulation.

  • Animals:

    • Male Sprague-Dawley rats (220-250 g), fasted overnight (12 hours) with free access to water.

  • Dosing:

    • Prepare the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose solution) at the desired concentration.

    • Administer the formulation to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).

    • For determining absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of this compound dissolved in a suitable vehicle (e.g., saline with DMSO and PEG400) at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~200-300 µL) from the jugular vein or another appropriate site at predetermined time points.

    • Typical time points for an oral study are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into heparinized tubes containing an antioxidant like ascorbic acid to prevent degradation.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Protocol 3: Quantification of this compound in Rat Plasma via UPLC-MS/MS

This protocol provides a general workflow for sample analysis. Specific parameters must be optimized for your instrument.

  • Sample Preparation (LLE):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample, like Kaempferol).

    • Add 500 µL of an extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes to mix.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • UPLC-MS/MS Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3-0.4 mL/min.

    • Gradient: A linear gradient starting with low %B, increasing to high %B to elute the analyte, and then re-equilibrating.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor/product ion transitions for this compound and the IS must be determined by infusion and optimization.

Visualizations

experimental_workflow cluster_prep Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK formulation Formulation Development (e.g., Solid Dispersion) characterization Physicochemical Characterization (DSC, XRPD, Dissolution) formulation->characterization Verify Amorphous State & Improved Dissolution dosing Oral Dosing in Rats characterization->dosing Proceed if successful sampling Blood Sampling (Time Course) dosing->sampling extraction Plasma Sample Extraction sampling->extraction quantification UPLC-MS/MS Quantification extraction->quantification pk_calc Pharmacokinetic Analysis (Cmax, AUC) quantification->pk_calc conclusion Conclusion on Formulation Efficacy pk_calc->conclusion Evaluate Bioavailability

Caption: General experimental workflow for developing and evaluating a new this compound formulation.

enhancement_mechanisms cluster_strategies This compound This compound (Poorly Soluble) formulation Formulation Strategy This compound->formulation sd Solid Dispersion nano Nanoformulation cd Cyclodextrin Complex dissolution Increased Dissolution Rate & Solubility in GI Tract sd->dissolution nano->dissolution cd->dissolution absorption Enhanced Absorption across Intestinal Wall dissolution->absorption bioavailability Increased Oral Bioavailability absorption->bioavailability

Caption: Mechanisms of bioavailability enhancement by formulation strategies.

troubleshooting_guide start Low Bioavailability Observed in Rats q1 Was in vitro dissolution poor? start->q1 a1_yes Improve Formulation: - Solid Dispersion - Nanosuspension - Cyclodextrin Complex q1->a1_yes Yes q2 Is extensive metabolism suspected? q1->q2 No a2_yes Co-administer with Metabolic Inhibitor (e.g., Piperine) q2->a2_yes Yes a2_no Investigate Efflux Transporters (P-gp) or In Vivo Precipitation q2->a2_no No

Caption: A logical troubleshooting guide for low this compound bioavailability in animal studies.

Validation & Comparative

Rhamnocitrin vs. Kaempferol: A Comparative Analysis of Anti-Atherosclerotic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development focused on cardiovascular diseases, the flavonoids rhamnocitrin and kaempferol present compelling therapeutic potential against atherosclerosis. Both compounds, commonly found in a variety of plants, exhibit significant anti-inflammatory and antioxidant properties, which are crucial in combating the pathogenesis of atherosclerosis. This guide provides a detailed comparison of their anti-atherosclerotic effects, supported by experimental data, to aid in evaluating their potential as drug candidates.

Quantitative Comparison of Bioactivity

A direct comparison reveals nuances in the anti-atherosclerotic activities of this compound and kaempferol. The following table summarizes key quantitative data from in vitro studies, highlighting their respective potencies in critical pathways of atherosclerosis development.

ParameterThis compoundKaempferolReference
Antioxidant Activity (DPPH Scavenging) IC50: 28.38 ± 3.07 µMIC50: 26.10 ± 1.33 µM[1][2]
Inhibition of LDL Oxidation
Malondialdehyde (MDA) FormationSimilar potency to kaempferolSimilar potency to this compound[1]
Conjugated Diene FormationMore effective in reducing delayed formationLess effective than this compound[1]
Macrophage Foam Cell Formation
oxLDL-induced CD36 mRNA ExpressionSignificant reduction (p < 0.05)Significant reduction (p < 0.01)[1][2]
Cell Surface CD36 Protein ExpressionSignificant reduction (p < 0.05)Significant reduction (p < 0.05)[1][2]
DiI-oxLDL UptakeSignificant reductionSignificant reduction[1]

Mechanisms of Action: A Deeper Dive

Both flavonoids impede the atherosclerotic process through multiple mechanisms, primarily by mitigating oxidative stress and inflammation, which are key drivers of plaque formation and progression.

This compound , a 7-O-methylated derivative of kaempferol, demonstrates robust antioxidant effects. It effectively scavenges free radicals and inhibits the oxidation of low-density lipoprotein (LDL), a critical initiating event in atherosclerosis.[1][2] By reducing LDL oxidation, this compound helps to prevent the uptake of oxidized LDL (oxLDL) by macrophages, thereby inhibiting the formation of foam cells, the hallmark of atherosclerotic lesions.[1]

Kaempferol exhibits a broader spectrum of anti-atherosclerotic activities. Beyond its potent antioxidant capabilities, which are comparable to this compound, kaempferol has well-documented anti-inflammatory properties.[3][4] It has been shown to down-regulate the expression of adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines (MCP-1, TNF-α, IL-1β), which are responsible for the recruitment of monocytes to the arterial wall.[5][6] Furthermore, recent studies suggest that kaempferol can activate the Nrf2/HO-1 antioxidant pathway and modulate senescence-related pathways (p53-p21-p16) in endothelial cells, offering additional layers of vascular protection.[7]

Signaling Pathways

The anti-atherosclerotic effects of these flavonoids are mediated by complex signaling pathways. The diagrams below illustrate the key molecular targets of this compound and kaempferol in the context of atherosclerosis.

Rhamnocitrin_Pathway This compound This compound LDL_ox LDL Oxidation This compound->LDL_ox Inhibits CD36 CD36 Expression This compound->CD36 Downregulates oxLDL oxLDL LDL_ox->oxLDL Macrophage Macrophage oxLDL->Macrophage Uptake via CD36 Macrophage->CD36 Foam_Cell Foam Cell Formation Macrophage->Foam_Cell CD36->Macrophage Mediates uptake

This compound's primary anti-atherosclerotic actions.

Kaempferol_Pathway Kaempferol Kaempferol Inflammation Inflammation (MCP-1, ICAM-1, TNF-α) Kaempferol->Inflammation Inhibits Oxidative_Stress Oxidative Stress Kaempferol->Oxidative_Stress Inhibits Nrf2 Nrf2 Pathway Kaempferol->Nrf2 Activates Monocyte_Adhesion Monocyte Adhesion Inflammation->Monocyte_Adhesion LDL_Oxidation LDL Oxidation Oxidative_Stress->LDL_Oxidation Nrf2->Oxidative_Stress Counteracts Foam_Cell Foam Cell Formation Monocyte_Adhesion->Foam_Cell LDL_Oxidation->Foam_Cell

Kaempferol's multi-targeted anti-atherosclerotic mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of the compounds.

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of this compound or kaempferol are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[1][2]

Copper-Induced LDL Oxidation Assay

This method evaluates the ability of the compounds to inhibit the oxidation of LDL.

  • Human LDL is isolated from plasma by ultracentrifugation.

  • The LDL solution is incubated with a copper (II) sulfate (CuSO4) solution in the presence or absence of this compound or kaempferol.

  • The oxidation process is monitored by measuring the formation of conjugated dienes (at 234 nm) and malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.[1]

Macrophage oxLDL Uptake and Foam Cell Formation Assay

This protocol measures the effect of the compounds on the uptake of oxidized LDL by macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Treatment (Phorbol 12-myristate 13-acetate) THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages Treatment_Group Incubate with This compound or Kaempferol Macrophages->Treatment_Group Control_Group Vehicle Control Macrophages->Control_Group oxLDL_incubation Incubate with DiI-labeled oxLDL Treatment_Group->oxLDL_incubation Control_Group->oxLDL_incubation FACS Flow Cytometry Analysis (Quantify DiI fluorescence) oxLDL_incubation->FACS qPCR RT-qPCR (Measure CD36 mRNA) oxLDL_incubation->qPCR

Workflow for macrophage oxLDL uptake assay.
  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound or kaempferol for a specified period.

  • oxLDL Incubation: The cells are then incubated with fluorescently labeled oxidized LDL (DiI-oxLDL).

  • Analysis of Uptake: The amount of DiI-oxLDL taken up by the macrophages is quantified using flow cytometry.

  • Gene Expression Analysis: To assess the impact on scavenger receptor expression, total RNA is extracted from the treated cells, and the mRNA levels of CD36 are measured using reverse transcription-quantitative PCR (RT-qPCR).[1][2]

Conclusion

Both this compound and kaempferol demonstrate significant anti-atherosclerotic potential through their antioxidant and anti-inflammatory actions. Kaempferol appears to have a more multifaceted mechanism of action, targeting inflammatory pathways in addition to oxidative stress. This compound, while also a potent antioxidant, shows particular efficacy in preventing certain aspects of LDL oxidation. The choice between these two flavonoids for further drug development may depend on the specific therapeutic strategy being pursued, whether it is a broad-spectrum anti-inflammatory and antioxidant approach or a more targeted inhibition of LDL modification and uptake. The provided data and protocols offer a solid foundation for further preclinical investigation into these promising natural compounds.

References

Validating the Inhibitory Effect of Rhamnocitrin on the CD36 Scavenger Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Rhamnocitrin on the CD36 scavenger receptor against other known inhibitors. The content is supported by experimental data and detailed protocols to assist in the validation and assessment of potential therapeutic agents targeting CD36.

Introduction to CD36 and Its Role in Pathophysiology

The Cluster of Differentiation 36 (CD36), a member of the class B scavenger receptor family, is a transmembrane glycoprotein expressed on a variety of cell types, including macrophages, platelets, adipocytes, and endothelial cells. It functions as a multi-ligand receptor, binding to a diverse array of molecules such as oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, thrombospondin-1, and amyloid-beta. This broad ligand specificity implicates CD36 in numerous physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and innate immunity.[1]

The uptake of oxLDL by macrophage CD36 is a critical event in the pathogenesis of atherosclerosis, leading to the formation of foam cells and the development of atherosclerotic plaques. Consequently, inhibiting the interaction between oxLDL and CD36 presents a promising therapeutic strategy for the prevention and treatment of cardiovascular diseases.

This compound: A Natural Flavonoid with CD36 Inhibitory Potential

This compound, a naturally occurring O-methylated flavonol found in plants, has demonstrated potential as an inhibitor of CD36. Studies have shown that this compound can significantly reduce the expression of CD36 at both the mRNA and protein levels in macrophages, leading to a decrease in the uptake of oxLDL.

Comparative Analysis of CD36 Inhibitors

To provide a clear perspective on the efficacy of this compound, this section compares its inhibitory activity with other pharmacological and biological inhibitors of CD36.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the quantitative data on the inhibitory effects of this compound and its alternatives on CD36 activity.

InhibitorTypeTargetEfficacyReference
This compound Small Molecule (Flavonoid)CD36 Expression & oxLDL UptakeSignificant reduction in CD36 protein and mRNA expression at 20 µM; reduces oxLDL uptake.[2]
Kaempferol Small Molecule (Flavonoid)CD36 Expression & oxLDL UptakeSuppresses oxLDL-induced macrophage foam cell formation by downregulating CD36.[3][4]
Ursolic Acid Small Molecule (Triterpenoid)Ligand Binding to CD36Maximal inhibition of 64% for amyloid-beta binding at ~20 µM.[5]
Sulfo-N-succinimidyl oleate (SSO) Small Molecule (Fatty Acid Derivative)Irreversible Ligand BindingBlocks ~65% of fatty acid uptake at 200 µM; inhibits oxLDL uptake.[6][7][8]
AP5055 Small MoleculeLigand Binding & Foam Cell FormationIC50 of 1 µM for CD36-dependent binding; IC50 of 100 nM for foam cell formation inhibition.[9][10][11]
AP5258 Small MoleculeLigand Binding & Foam Cell FormationIC50 of 5 µM for CD36-dependent binding; IC50 of 500 nM for foam cell formation inhibition.[9][10][11]
MPE-298 Cyclic AzapeptideLigand BindingIC50 of 0.1 µM for CD36 binding.[12][13][14][15][16]
CD36 siRNA Biological (RNAi)CD36 Gene ExpressionSequence-specific knockdown of CD36 mRNA.

Experimental Protocols for Validating CD36 Inhibition

This section provides detailed methodologies for key experiments used to assess the inhibitory effect of compounds on CD36 function.

Oxidized LDL (oxLDL) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of fluorescently labeled oxLDL by macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS

  • Fluorescently labeled oxLDL (e.g., DiI-oxLDL)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., SSO)

  • PBS (Phosphate-Buffered Saline)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed macrophages in a suitable culture plate (e.g., 24-well plate) and allow them to adhere. For THP-1 monocytes, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Pre-treat the cells with various concentrations of the test compound or controls for a specified period (e.g., 1-2 hours).

  • Add fluorescently labeled oxLDL (e.g., 10 µg/mL DiI-oxLDL) to each well and incubate for 4-6 hours at 37°C.

  • Wash the cells three times with cold PBS to remove unbound oxLDL.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells again with PBS.

  • Visualize and quantify the uptake of fluorescent oxLDL using a fluorescence microscope or flow cytometry. The reduction in fluorescence intensity in treated cells compared to untreated controls indicates inhibitory activity.

Oil Red O Staining for Foam Cell Formation

This method is used to visualize and quantify the accumulation of neutral lipids within macrophages, a hallmark of foam cell formation.

Materials:

  • Differentiated macrophages

  • oxLDL

  • Test compound

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% isopropanol

  • Hematoxylin for counterstaining

  • Light microscope

Procedure:

  • Seed and differentiate macrophages in a culture plate.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Induce foam cell formation by incubating the cells with oxLDL (e.g., 50 µg/mL) for 24-48 hours.

  • Wash the cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol for 5 minutes.

  • Allow the cells to dry completely.

  • Stain the lipid droplets by adding freshly prepared Oil Red O working solution (6 parts stock solution + 4 parts water, filtered) for 15 minutes.

  • Wash the cells thoroughly with water.

  • Counterstain the nuclei with hematoxylin for 1 minute.

  • Wash with water.

  • Visualize the red-stained lipid droplets under a light microscope. The amount of staining can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

CD36 Gene Expression Analysis by Real-Time PCR (RT-qPCR)

This protocol is for quantifying the effect of a compound on the mRNA expression level of the CD36 gene.

Materials:

  • Treated macrophage cells

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Primers for CD36 and a housekeeping gene (e.g., GAPDH or β-actin)

  • RT-qPCR instrument

Procedure:

  • Lyse the treated cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA template using a reverse transcription kit.

  • Set up the RT-qPCR reaction with the cDNA, primers, and master mix.

  • Run the RT-qPCR program on a thermal cycler.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CD36 expression in treated samples compared to untreated controls, normalized to the housekeeping gene.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the CD36 signaling pathway and a typical experimental workflow for validating a CD36 inhibitor.

CD36_Signaling_Pathway oxLDL oxLDL CD36 CD36 oxLDL->CD36 Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases JNK JNK Src_Kinases->JNK Vav Vav Src_Kinases->Vav Actin_Cytoskeleton Actin Cytoskeleton Rearrangement JNK->Actin_Cytoskeleton Vav->Actin_Cytoskeleton Internalization Internalization of oxLDL-CD36 Complex Actin_Cytoskeleton->Internalization Foam_Cell Foam Cell Formation Internalization->Foam_Cell

Caption: Simplified CD36 signaling pathway upon oxLDL binding.

Experimental_Workflow Start Start: Hypothesis (Compound inhibits CD36) Cell_Culture Macrophage Culture & Differentiation Start->Cell_Culture Treatment Treatment with Test Compound Cell_Culture->Treatment oxLDL_Uptake oxLDL Uptake Assay (DiI-oxLDL) Treatment->oxLDL_Uptake Oil_Red_O Oil Red O Staining (Foam Cell Formation) Treatment->Oil_Red_O RT_qPCR RT-qPCR (CD36 Expression) Treatment->RT_qPCR Data_Analysis Data Analysis & Comparison oxLDL_Uptake->Data_Analysis Oil_Red_O->Data_Analysis RT_qPCR->Data_Analysis Conclusion Conclusion on Inhibitory Effect Data_Analysis->Conclusion

Caption: Workflow for validating a potential CD36 inhibitor.

Conclusion

This compound demonstrates promising inhibitory effects on the CD36 scavenger receptor by reducing its expression and subsequently decreasing the uptake of oxLDL by macrophages. When compared to other known inhibitors, this compound's mechanism of action appears to be at the level of gene and protein expression, which differentiates it from direct binding inhibitors. While more quantitative data, such as a direct binding IC50, would be beneficial for a more direct comparison, the available evidence supports its potential as a modulator of CD36 activity. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and characterize the inhibitory properties of this compound and other potential therapeutic candidates targeting the CD36 receptor.

References

Rhamnocitrin vs. Isorhamnetin: A Comparative Analysis of Cytotoxicity in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available scientific literature reveals distinct cytotoxic profiles for the flavonoid compounds rhamnocitrin and isorhamnetin against various breast cancer cell lines. While both demonstrate anti-cancer potential, isorhamnetin has been more extensively studied, with a clearer picture of its potent activity and underlying molecular mechanisms. This guide provides a comprehensive comparison of their effects, supported by available experimental data, to inform researchers and drug development professionals.

Executive Summary

Current research indicates that isorhamnetin exhibits significant cytotoxicity across a broad panel of breast cancer cell lines with a half-maximal inhibitory concentration (IC50) consistently around 10 µM. Its mechanisms of action are well-documented and involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/MEK.

In contrast, quantitative cytotoxic data for this compound in a comparable range of breast cancer cell lines is less available in the current body of scientific literature. While studies on the MCF-7 cell line suggest that this compound inhibits cell proliferation and induces apoptosis, specific IC50 values are not as widely reported, making a direct, broad-spectrum comparison with isorhamnetin challenging. The primary mechanism of action identified for this compound in MCF-7 cells involves the miR-34a/Notch-1 signaling pathway.

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
IsorhamnetinMCF-7~10[1]
IsorhamnetinT47D~10[1]
IsorhamnetinBT474~10[1]
IsorhamnetinBT-549~10[1]
IsorhamnetinMDA-MB-231~10[1]
IsorhamnetinMDA-MB-468~10[1]
This compound MCF-7 Data not available
This compound MDA-MB-231 Data not available
This compound T47D Data not available
This compound BT474 Data not available
This compound BT-549 Data not available
This compound MDA-MB-468 Data not available

Mechanisms of Action

Isorhamnetin: A Multi-Targeted Approach

Isorhamnetin's cytotoxic effects in breast cancer cells are attributed to its ability to induce both apoptosis (programmed cell death) and cell cycle arrest.[2] These effects are mediated through the inhibition of critical cell survival and proliferation signaling pathways.

  • PI3K/Akt/mTOR Pathway: Isorhamnetin has been shown to suppress the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.[1][3] This pathway is frequently hyperactivated in breast cancer and plays a central role in promoting cell growth, proliferation, and survival. By inhibiting this pathway, isorhamnetin effectively cuts off crucial survival signals to the cancer cells.

  • MAPK/MEK/ERK Pathway: Isorhamnetin also targets the MAPK/MEK/ERK signaling cascade, another critical pathway involved in cell proliferation and differentiation.[1][3] Inhibition of this pathway contributes to the anti-proliferative effects of isorhamnetin.

The downstream effects of inhibiting these pathways include the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to the activation of caspases and the execution of the apoptotic program.

Isorhamnetin_Signaling_Pathway cluster_akt PI3K/Akt/mTOR Pathway cluster_mapk MAPK/MEK Pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K inhibits MEK MEK Isorhamnetin->MEK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest CellCycleArrest mTOR->CellCycleArrest leads to ERK ERK MEK->ERK ERK->Apoptosis ERK->CellCycleArrest

Caption: Isorhamnetin's mechanism of action in breast cancer cells.

This compound: Targeting the Notch-1 Pathway

The available research on this compound's mechanism of action in breast cancer cells, primarily from studies on the MCF-7 cell line, points to a different signaling pathway.

  • miR-34a/Notch-1 Pathway: this compound has been found to induce apoptosis by upregulating microRNA-34a (miR-34a), which in turn suppresses the Notch-1 signaling pathway. The Notch pathway is involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers, including breast cancer. By modulating this pathway, this compound can inhibit cancer cell growth and promote cell death.

Rhamnocitrin_Signaling_Pathway This compound This compound miR34a miR-34a This compound->miR34a upregulates Notch1 Notch-1 miR34a->Notch1 inhibits Apoptosis Apoptosis Notch1->Apoptosis inhibition leads to

Caption: this compound's mechanism of action in MCF-7 breast cancer cells.

Experimental Protocols

The following are generalized experimental protocols based on methodologies cited in the reviewed literature for assessing the cytotoxicity of flavonoid compounds in breast cancer cell lines.

Cell Viability Assay (MTT/CCK-8)

This assay is used to determine the concentration-dependent cytotoxic effects of the compounds and to calculate the IC50 value.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or isorhamnetin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.

  • Incubation and Measurement: The plates are further incubated to allow for the conversion of the reagent into a colored formazan product by viable cells. The absorbance is then measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

Cell_Viability_Workflow A Seed breast cancer cells in 96-well plates B Treat cells with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT or CCK-8 reagent C->D E Incubate and measure absorbance D->E F Calculate IC50 values E->F

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compound at a concentration around its IC50 for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in specific signaling pathways.

  • Protein Extraction: Cells are treated with the compound, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Akt, phospho-Akt, ERK, phospho-ERK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly supports the potent cytotoxic effects of isorhamnetin against a variety of breast cancer cell lines, with its mechanisms of action being well-characterized. It represents a promising candidate for further preclinical and clinical investigation in the context of breast cancer therapy.

While this compound also demonstrates pro-apoptotic and anti-proliferative activities in breast cancer cells, the current lack of comprehensive quantitative data, particularly a broad range of IC50 values, hinders a direct and thorough comparison with isorhamnetin. Further research is warranted to elucidate the full cytotoxic potential and mechanistic details of this compound in a wider panel of breast cancer cell lines. Such studies would be invaluable in determining its relative efficacy and potential as a therapeutic agent. Future head-to-head comparative studies are essential to definitively delineate the differential activities of these two closely related flavonoids.

References

A Comparative Guide to Rhamnocitrin and Rhamnetin: Structure, Function, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two closely related flavonoids, Rhamnocitrin and Rhamnetin. By examining their structural nuances and corresponding functional activities, this document aims to serve as a valuable resource for researchers investigating their therapeutic potential. The information presented herein is supported by experimental data from various studies, with methodologies and key signaling pathways elucidated to facilitate further research and drug development endeavors.

Structural Comparison: A Subtle Difference with Significant Implications

This compound and Rhamnetin are both O-methylated flavonols, sharing a common flavonoid backbone. However, a critical distinction in their chemical structures underlies their differing biological activities. This compound is the 7-O-methyl ether of kaempferol, while Rhamnetin is the 7-O-methyl ether of quercetin.

The fundamental difference lies in the hydroxylation pattern of the B-ring. Rhamnetin possesses two hydroxyl groups (-OH) at the 3' and 4' positions, a characteristic inherited from its parent compound, quercetin. In contrast, this compound, derived from kaempferol, has only one hydroxyl group on the B-ring at the 4' position. This additional hydroxyl group in Rhamnetin enhances its antioxidant potential and influences its interaction with various biological targets.

FeatureThis compoundRhamnetin
Parent Flavonol KaempferolQuercetin
Systematic Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one[1]
Molecular Formula C₁₆H₁₂O₆C₁₆H₁₂O₇
Molecular Weight 300.26 g/mol 316.26 g/mol
Key Structural Difference Single hydroxyl group on the B-ring (4'-OH)Two hydroxyl groups on the B-ring (3'-OH and 4'-OH)

Functional Comparison: Antioxidant, Anti-inflammatory, and Anticancer Activities

Both this compound and Rhamnetin exhibit a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the subtle structural difference between them can lead to variations in their potency and mechanisms of action.

Antioxidant Activity

The antioxidant capacity of flavonoids is crucial to their protective effects against oxidative stress-related diseases. The additional hydroxyl group in Rhamnetin's B-ring is thought to contribute to a greater radical scavenging activity compared to this compound.

Quantitative Antioxidant Data

CompoundAssayIC₅₀ Value (µM)Source
This compoundDPPH Radical Scavenging~25(Martini et al., 2004)
This compoundDPPH Radical Scavenging28.38(Fang et al., 2008)
Quercetin (parent of Rhamnetin)DPPH Radical Scavenging3.07(Study on isorhamnetin, quercetin, et al.)[2]
Anti-inflammatory Activity

Both compounds have demonstrated the ability to modulate inflammatory pathways. Rhamnetin, in particular, has been shown to be a potent inhibitor of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

CompoundCell LineInflammatory MediatorInhibitionConcentrationSource
RhamnetinRAW 264.7Nitric Oxide (NO)36.1%1 µM(Kim et al., 2021)[3]
RhamnetinRAW 264.7Nitric Oxide (NO)~95.7%50 µM(Kim et al., 2021)[3]
RhamnetinRAW 264.7Interleukin-6 (IL-6)>75% (approx.)50 µM(Kim et al., 2021)[3]
This compoundPeritoneal MacrophagesNitric Oxide (NO)Significant InhibitionNot specified(Fang et al., 2008)

Note: While this compound is reported to inhibit NO production, specific IC₅₀ or percentage inhibition values at defined concentrations were not found in the same context as for Rhamnetin, making a direct quantitative comparison challenging.

Anticancer Activity

This compound and Rhamnetin have been investigated for their potential in cancer therapy. They have been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to radiotherapy.

Anticancer Activity Summary

CompoundCancer Cell Line(s)Observed EffectsSource
This compoundVariousNot extensively detailed in the provided search results.
RhamnetinNon-small Cell Lung Cancer (NCI-H1299, NCI-H460)Induces radiosensitization, inhibits epithelial-mesenchymal transition (EMT).(Kang et al., 2013)
RhamnetinGeneralInduces apoptosis, regulates oxidative stress.(Medeiros et al., 2022)

Note: Specific IC₅₀ values from a direct comparative study on the same cancer cell lines were not available in the search results.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and Rhamnetin are mediated through their interaction with various intracellular signaling pathways.

This compound

This compound has been shown to exert its effects, particularly its antioxidant and neuroprotective activities, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the induction of heme oxygenase-1 (HO-1), a key antioxidant enzyme.

Rhamnocitrin_Pathway cluster_ho1 Antioxidant Response This compound This compound ERK ERK This compound->ERK Stimulates (transient) p38 p38 This compound->p38 HO1 HO-1 Expression This compound->HO1 Antioxidant_Defense Cellular Antioxidant Defense HO1->Antioxidant_Defense

Caption: this compound signaling pathways.

Rhamnetin

Rhamnetin's anti-inflammatory and anticancer effects are linked to its ability to modulate multiple signaling cascades, including the MAPK, Nuclear Factor-kappa B (NF-κB), and Toll-like receptor 4 (TLR4) pathways.

Rhamnetin_Pathway cluster_nfkb NF-κB Pathway Rhamnetin Rhamnetin p38_JNK_ERK p38, JNK, ERK Rhamnetin->p38_JNK_ERK Inhibits IκBα IκBα Phosphorylation Rhamnetin->IκBα Inhibits TLR4 TLR4 Signaling Rhamnetin->TLR4 Inflammatory_Response Inflammatory Response p38_JNK_ERK->Inflammatory_Response p65 p65 Nuclear Translocation NFkB_Activation NF-κB Activation NFkB_Activation->Inflammatory_Response TLR4->Inflammatory_Response DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Sample and DPPH Solution in 96-well plate A->C B Prepare Serial Dilutions of This compound/Rhamnetin B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance (e.g., at 517 nm) D->E F Calculate % Inhibition and IC50 Value E->F NO_Assay_Workflow A Seed Macrophages (e.g., RAW 264.7) in 96-well plate B Treat with this compound/Rhamnetin A->B C Stimulate with LPS B->C D Incubate (e.g., 24 hours) C->D E Collect Supernatant D->E F Perform Griess Reaction E->F G Measure Absorbance (e.g., at 540 nm) F->G H Calculate NO Inhibition G->H MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound/Rhamnetin A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (e.g., at 570 nm) E->F G Calculate % Viability and IC50 Value F->G

References

Replicating Key Findings on the Neuroprotective Role of Rhamnocitrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective flavonoid, Rhamnocitrin, alongside other well-studied neuroprotective agents. By presenting experimental data, detailed protocols, and outlining key signaling pathways, this document aims to facilitate the replication of pivotal findings and guide future research in neuroprotective drug discovery.

Comparative Efficacy of Neuroprotective Flavonoids

The neuroprotective potential of flavonoids is often attributed to their antioxidant and anti-inflammatory properties. To objectively assess the performance of this compound, this section presents a compilation of quantitative data from various in vitro assays.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their neuroprotective effects, as oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to measure the radical scavenging ability of compounds.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound Data Not AvailableData Not Available
Quercetin1.89 ± 0.33[1]1.89 ± 0.33[1]
Kaempferol3.70 ± 0.15[1]3.70 ± 0.15[1]
Rutin Hydrate4.68 ± 1.24[1]4.68 ± 1.24[1]
Gallic Acid Hydrate1.03 ± 0.25[1]1.03 ± 0.25[1]
(+)-Catechin Hydrate3.12 ± 0.51[1]3.12 ± 0.51[1]
Caffeic Acid1.59 ± 0.06[1]1.59 ± 0.06[1]
Hyperoside3.54 ± 0.39[1]3.54 ± 0.39[1]

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity. Data for this compound in these specific comparative assays was not available in the reviewed literature.

In Vitro Neuroprotection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, in the context of neuroprotection studies, to measure the ability of a compound to protect neuronal cells from a toxic insult.

CompoundCell LineNeurotoxic InsultProtection/Viability
This compound Data Not AvailableData Not AvailableData Not Available
QuercetinSH-SY5YRotenoneSignificant protection observed[2]
QuercetinSH-SY5YCopperImproved viability in moderately injured neurons[3]
Other FlavonoidsSH-SY5YAβ25–35Extracts of S. adstringens, P. pluviosa, and L. brasiliense showed protection[1]

Note: The table highlights the need for direct comparative studies of this compound's neuroprotective effects in neuronal cell lines.

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound is known to exert its neuroprotective effects through the modulation of several key signaling pathways involved in cellular survival, antioxidant defense, and inflammation.[4] While direct evidence in neuronal cells is still emerging, the activity of structurally similar flavonoids, such as quercetin, provides a strong indication of the likely mechanisms.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival and is often dysregulated in neurodegenerative diseases. Activation of this pathway promotes cell survival and inhibits apoptosis. Several flavonoids have been shown to activate the PI3K/Akt pathway as part of their neuroprotective mechanism.

PI3K_Akt_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: Proposed activation of the PI3K/Akt pathway by this compound.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism by which flavonoids enhance the cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits binding Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Induces transcription Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection Nrf2_n->ARE Binds to

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key in vitro assays are provided below.

MTT Assay for Neuroprotection

This protocol is adapted for assessing the neuroprotective effects of a compound against a neurotoxin in a neuronal cell line such as SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Neurotoxin of choice (e.g., 6-hydroxydopamine (6-OHDA), MPP+, Amyloid-beta)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Pre-treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Incubate for a predetermined time (e.g., 2-4 hours).

  • Induction of Neurotoxicity: Prepare the neurotoxin solution in culture medium at a pre-determined toxic concentration. Add the neurotoxin to the wells already containing the test compounds. Include control wells with cells and medium only (negative control) and cells with the neurotoxin only (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells), which is considered 100% viable.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound and other compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • This compound and other test compounds dissolved in methanol

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Samples: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample solution to a fixed volume of the DPPH solution (e.g., 50 µL of sample and 150 µL of DPPH). A blank well should contain methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

This protocol describes a method to measure the antioxidant activity of compounds by their ability to scavenge the ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Ethanol or PBS (pH 7.4)

  • This compound and other test compounds

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: In a 96-well plate, add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample and 190 µL of ABTS•+). A blank well should contain the solvent used for the sample instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay. The IC50 value can then be determined.

Conclusion

This compound holds promise as a neuroprotective agent, likely acting through the modulation of key cellular signaling pathways such as PI3K/Akt and Nrf2 to combat oxidative stress and promote neuronal survival. However, to fully replicate and build upon existing findings, further research is critically needed to generate direct comparative data on its efficacy against other well-established neuroprotective flavonoids. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to conduct these necessary investigations and advance the field of neuroprotective drug discovery.

References

Safety Operating Guide

Proper Disposal of Rhamnocitrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety, treat Rhamnocitrin as a hazardous chemical. Proper disposal requires adherence to institutional and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. Although a comprehensive Safety Data Sheet (SDS) with specific disposal protocols for this compound is not publicly available, information from suppliers and data on structurally similar compounds indicate it should be managed as hazardous waste. This guide provides essential procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Hazard Assessment and Waste Classification

This compound is a flavonoid and a 7-O-methyl ether derivative of Kaempferol. While specific toxicity data for this compound is limited, a Safety Data Sheet from Cayman Chemical for a related compound, Rhamnetin, states that the material should be considered hazardous until further information is available, advising against ingestion, inhalation, and contact with skin and eyes.[1] Safety data for the closely related flavonoid, Kaempferol, indicates it is toxic if swallowed and very toxic to aquatic life with long-lasting effects. One supplier classifies Kaempferol as causing skin and eye irritation and being suspected of causing genetic defects. Given these factors, this compound waste should be classified as hazardous chemical waste.

Key Hazard Information for Structurally Similar Compounds:

CompoundCAS NumberHazard Statements
Kaempferol520-18-3Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects, Very toxic to aquatic life with long lasting effects.
Rhamnetin90-19-7Should be considered hazardous until further information becomes available.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is based on general guidelines for the disposal of hazardous laboratory chemicals and should be adapted to comply with your institution's specific policies and local regulations.

Experimental Protocol: this compound Waste Segregation and Packaging
  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound, such as unused neat compound or contaminated materials (e.g., weighing paper, gloves, paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle) designated for hazardous liquid waste. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any solvents or other chemicals present in the waste. List the approximate concentrations or quantities of each component.

    • Include the date when the waste was first added to the container.

    • Affix any other labels required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.

    • Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.

  • Waste Pickup and Disposal:

    • Once the container is full or reaches its storage time limit, arrange for its collection by your institution's licensed hazardous waste disposal service.

    • Do not attempt to transport the hazardous waste off-site yourself.

Disposal "Don'ts"

  • DO NOT dispose of this compound down the sanitary sewer. Its potential aquatic toxicity poses a significant environmental risk.

  • DO NOT discard solid this compound or contaminated materials in the regular trash.

  • DO NOT attempt to neutralize or treat this compound waste unless you are following a validated and approved institutional protocol for chemical degradation.

Logical Workflow for this compound Disposal

Rhamnocitrin_Disposal_Workflow Start This compound Waste Generation Assess Assess Waste Type (Solid or Liquid) Start->Assess Solid_Waste Solid Waste (e.g., powder, contaminated items) Assess->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Assess->Liquid_Waste Liquid Package_Solid Package in Labeled Solid Hazardous Waste Container Solid_Waste->Package_Solid Package_Liquid Package in Labeled Liquid Hazardous Waste Container Liquid_Waste->Package_Liquid Store Store in Designated Satellite Accumulation Area Package_Solid->Store Package_Liquid->Store Arrange_Pickup Arrange for Pickup by Licensed Waste Disposal Store->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet for the most accurate and compliant disposal information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhamnocitrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rhamnocitrin, a naturally occurring flavonoid. Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, the following recommendations are based on best practices for handling similar powdered organic compounds.

Personal Protective Equipment (PPE) and Safety Recommendations

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is crucial to prevent inhalation, skin contact, and eye exposure.[1][2] The following table summarizes the recommended PPE and safety measures.

Category Equipment/Practice Specification/Standard Rationale
Respiratory Protection Half-mask respirator with particle filterNIOSH-approved or equivalentTo prevent inhalation of fine powder particles.[2][3]
Eye Protection Tightly fitting safety goggles or a face shieldEN 166 or ANSI Z87.1 certifiedTo protect eyes from splashes and airborne particles.[2][3]
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubberTo prevent skin contact. Latex, leather, and fabric gloves are not suitable.[4]
Body Protection Laboratory coat or chemical-resistant coverallsStandard laboratory attireTo protect skin and clothing from contamination.[2][5]
Footwear Closed-toe shoesSturdy, non-permeable materialTo protect feet from spills.
Hygiene Wash hands thoroughly after handlingUse soap and waterTo remove any residual chemical from the skin.[1][6]
Work Area Well-ventilated area or chemical fume hood---To minimize the concentration of airborne particles.[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and operational efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[6] Some suppliers recommend storage at -20°C for long-term stability.[1][7]

  • The packaging may have inverted during transport, causing the compound to adhere to the cap or neck of the vial. Gently shake the vial to settle the contents to the bottom before opening.[8]

2. Preparation and Handling:

  • All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6]

  • Wear the appropriate PPE as detailed in the table above.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents like methanol, DMSO, and dimethylformamide.[1][7]

3. Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and unused this compound, should be considered chemical waste.

  • Dispose of waste in sealed, properly labeled containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Small quantities of non-hazardous waste may be eligible for sewer disposal after neutralization, but this should be confirmed with local authorities.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_materials Gather Materials and this compound prep_area->prep_materials weigh Weigh this compound Powder prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.